Hexyl crotonate

Catalog No.
S749177
CAS No.
19089-92-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl crotonate

CAS Number

19089-92-0

Product Name

Hexyl crotonate

IUPAC Name

hexyl but-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3

InChI Key

MZNHUHNWGVUEAT-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C=CC

solubility

Insoluble in water, propylene glycol; soluble in most fixed oils
Soluble (in ethanol)

Canonical SMILES

CCCCCCOC(=O)C=CC

The exact mass of the compound Hexyl crotonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, propylene glycol; soluble in most fixed oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

hexyl crotonate solubility in water and ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Solubility Data

The table below summarizes the key physical properties and solubility information for hexyl crotonate.

Property Value Notes / Source
Chemical Formula C10H18O2 [1] [2] [3]
Molecular Weight 170.25 - 170.27 g/mol [1] [3] [4]
Water Solubility 52.1 mg/L at 25°C Estimated value (WSKOWWIN v1.41) [2] [5]
Solubility in Ethanol Soluble Qualitative finding; no quantitative data available [3] [4]
LogP (log KOW) 3.60 - 3.97 Indicates lipophilicity [2] [3]
Boiling Point 209.9°C - 216.6°C [2] [3] [4]

The available data suggests that this compound has low solubility in water but is soluble in ethanol, consistent with its structure as a fatty acid ester [1] [3].

Experimental Determination & Characterization

For research purposes, here are methodologies and protocols for determining and confirming the properties of esters like this compound.

Protocol for Solubility Determination
  • Sample Preparation: Place a known mass of this compound into a sealed vial containing the solvent (e.g., deionized water or absolute ethanol).
  • Equilibration: Agitate the mixture continuously in a temperature-controlled water bath at 25°C for 24 hours to reach saturation.
  • Phase Separation: Allow the phases to separate completely. For aqueous solutions, centrifugation may be necessary.
  • Analysis: Withdraw a sample from the saturated phase and analyze the concentration of this compound using a calibrated technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Structural Confirmation with NMR Spectroscopy

While the search results provide detailed NMR analysis for the related compound ethyl crotonate [6], the same suite of experiments can be applied to this compound for structural confirmation and purity assessment. The workflow for a comprehensive NMR characterization is outlined below. Note that this is a general workflow for characterizing organic molecules via NMR, adapted from the methodology applied to ethyl crotonate [6].

G cluster_2D 2D NMR Suite Start Start: Purified This compound Sample NMR_Experiment NMR Experiment Selection Start->NMR_Experiment H1 ¹H NMR NMR_Experiment->H1 C13 ¹³C NMR NMR_Experiment->C13 TwoD 2D NMR Experiments NMR_Experiment->TwoD Results Interpretation & Structural Assignment H1->Results C13->Results TwoD->Results COSY COSY TwoD->COSY JRES J-Resolved (JRES) TwoD->JRES HMQC HMQC/ HSQC TwoD->HMQC HMBC HMBC TwoD->HMBC COSY->Results H-H Couplings JRES->Results Multiplet Structure HMQC->Results Direct C-H Bonds HMBC->Results Long-Range C-H Couplings

NMR Characterization Workflow

  • ¹H NMR: Identifies the types and numbers of hydrogen atoms in the molecule, providing information on the vinyl hydrogens of the crotonate group and the aliphatic hydrogens of the hexyl chain [6].
  • ¹³C NMR & DEPT: These experiments identify all carbon environments, including the carbonyl carbon, olefinic carbons, and aliphatic chain carbons. DEPT experiments distinguish between CH3, CH2, and CH groups [6].
  • 2D NMR:
    • COSY: Reveals spin-spin coupling between protons that are close to each other in the structure [6].
    • Heteronuclear Correlation (HMQC/HSQC): Directly correlates hydrogen atoms to the carbon atoms they are bonded to [6].
    • Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between hydrogens and carbons (e.g., 2-4 bonds away), which is crucial for establishing connections between molecular fragments, such as linking the ester oxygen to the alkyl chain [6].

Key Takeaways

  • The provided solubility value for water (52.1 mg/L) is a software-estimated figure, not an experimental measurement.
  • Solubility in ethanol is confirmed qualitatively but lacks a precise numerical value.
  • A standard experimental protocol for solubility determination and a comprehensive NMR workflow are available for researchers to obtain precise data and confirm the compound's identity and purity.

References

Chemical Identity and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

Hexyl crotonate is an ester classified as a fatty acid ester. Its key identifiers and predicted physicochemical properties are summarized below [1].

| Property Type | Information | | :--- | :--- | | IUPAC Name | hexyl (2E)-but-2-enoate [1] [2] | | CAS Registry Number | 19089-92-0 [1] [3] [2] | | Molecular Formula | C10H18O2 [1] [3] [2] | | Molecular Weight | 170.25 g/mol [1] [3] | | Chemical Structure | Chemical structure of this compound: a six-carbon chain (hexyl group) connected via an oxygen atom to a four-carbon chain with a double bond between the second and third carbons. Diagram: The molecular structure of this compound, featuring a hexyl ester group and a trans (E) configuration double bond. | | Common Synonyms | Hexyl trans-2-butenoate; n-Hexyl 2-butenoate; FEMA 3354 [1] [3] [4] |

Physicochemical & Organoleptic Properties Value / Description
Physical Form Clear, colorless, mobile liquid [5].
Odor Description Sweet, caramel, green, walnut, oily, radish; also described as fruity, reminiscent of pear and pineapple [3] [5].
Reported Boiling Point 209.9 °C (estimate) [3].
Reported Density 0.885 g/mL at 25 °C [3].
Reported Refractive Index ~1.43 (at 20°C) [5].
Flash Point 193 °F (89.4 °C) [3].
LogP (Predicted) 3.51 - 3.97 [1] [3].
Water Solubility (Predicted) 0.1 g/L [1].

Safety and Handling Information

Safe handling of this compound is critical in the laboratory. Always refer to the latest Safety Data Sheet (SDS) for comprehensive guidance.

Aspect Guideline
General Handling Wear appropriate personal protective equipment (PPE) including gloves and safety glasses. Work in a well-ventilated area and avoid direct inhalation of vapors or mist [5].
Health Considerations Can cause skin and eye irritation. May be harmful if swallowed. Prolonged or high-level exposure should be avoided, and it should be handled with particular care by sensitive individuals [5].
Storage Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and as full as possible to minimize air exposure. Under these conditions, shelf life is typically 2-3 years [5].
Disposal Small amounts can be evaporated on blotter paper in a ventilated area, with the paper disposed of in solid waste. Larger quantities should be collected as hazardous waste and disposed of through a licensed facility. Do not pour down the drain [5].

Synthesis and Experimental Protocols

This compound is synthesized via esterification, a classic reaction between an alcohol and a carboxylic acid.

General Esterification Reaction Workflow

The diagram below outlines the general workflow for synthesizing esters like this compound.

G Alcohol Alcohol Reaction Heated Reflux with Water Separator Alcohol->Reaction Acid Acid Acid->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Crude_Mixture Crude_Mixture Reaction->Crude_Mixture Washing Washing Crude_Mixture->Washing Dilute with Ether Extraction Extraction Washing->Extraction Wash with Na₂CO₃ & NaCl solution Drying Drying Extraction->Drying Dry over MgSO₄ Distillation Distillation Drying->Distillation Remove Solvent Fractionation Fractionation Distillation->Fractionation Purify via Fractional Distillation Pure_Ester Pure_Ester Fractionation->Pure_Ester

Diagram: General workflow for synthesizing this compound via acid-catalyzed esterification.

Detailed Synthesis Procedure

The following methodology is adapted from a published synthesis of a closely related compound, sec-butyl crotonate [6].

  • Reaction Setup: In a round-bottom flask, combine crotonic acid, hexanol (a molar excess), a few mL of concentrated sulfuric acid (catalyst), and an aromatic solvent like benzene or toluene. Add a few boiling chips. Fit the flask with a water separator and a reflux condenser [6].
  • Reaction Execution: Heat the mixture under reflux until no further separation of water is observed in the separator. This may take around 12 hours. The theoretical amount of water collected can be calculated based on the reaction stoichiometry [6].
  • Work-up Procedure:
    • Cooling and Dilution: Once cooled, dilute the reaction mixture with a solvent like diethyl ether (e.g., 200 ml) [6].
    • Washing: Transfer to a separatory funnel and wash the organic layer with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus. This step removes excess acid. Follow with a wash using a saturated sodium chloride solution to help remove water [6].
    • Drying: Dry the resulting ether solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) [6].
  • Purification and Isolation:
    • Solvent Removal: Filter off the drying agent and remove the volatile solvents (ether and benzene) by distillation on a water bath [6].
    • Fractional Distillation: Fractionally distill the remaining liquid under reduced pressure using a modified Claisen flask or a short-column apparatus to isolate the pure this compound [6].

Research Applications and Conclusions

The primary documented application of this compound is in the flavor and fragrance industry, where it serves as a synthetic aroma chemical. It is used to impart fruity, green, and nutty notes in fine perfumes, personal care products, and household items [5]. It is considered stable, affordable, and versatile for these applications [5].

The search results do not indicate established or researched applications for this compound in drug development or pharmaceutical sciences. Its use appears to be confined to its organoleptic properties.

References

hexyl crotonate odor profile sweet fruity green

Author: Smolecule Technical Support Team. Date: February 2026

Odor Profile and Characteristics

The following table summarizes the described odor profile of hexyl crotonate from various sources.

Descriptor Category Reported Odors Context & Additional Notes
Primary Odors Sweet, Caramel, Green, Walnut, Oily, Radish [1] Odor description at 10% in dipropylene glycol [1].
Fruity Nuances Pear, Pineapple, Guava, Dark Berries, Fermented Fruit [2] [3] Described as a "deep dark fruity" note with a fermented quality reminiscent of rum or cognac [2].
Overall Character A mix of fruity, green, and sweet with a fermented, boozy undertone. Perceived as a "Damascone-but-thicker" [2].

Physicochemical & Safety Data

The table below lists available quantitative data for this compound.

Property Value / Description
CAS Number 19089-92-0 [1]
Molecular Formula C10H18O2 [1]
Molecular Weight 170.25 g/mol [1]
Physical Form Colorless liquid [1]
Boiling Point ~209.9 °C (estimated) [1]
Flash Point 89 °C (193 °F) [1] / ~90 °C [3]
Odor Tenacity Low persistence; barely detectable 2 hours after dipping a blotter (at 10% dilution) [2].
Safety Low toxicity by ingestion and skin contact. A skin irritant. Hazard code: Xi [1].

Applications and Usage

Based on the available information, this compound is used in perfumery to add deep, fermented fruity nuances, often to create effects reminiscent of guava, dark berries, rum, or cognac [2]. It can also contribute to a green note and has a caramel/sweet aspect [2].

  • Blending: It is reported to blend well into "whisky and fermented" notes [2].
  • Handling Note: Professionals on perfumery forums emphasize that this material is very strong and should be used with care, often in concentrations as low as 0.01% [2].

Experimental Evaluation Workflow

For a systematic evaluation of an aroma chemical like this compound, a standard workflow would involve dilution, sensory assessment, and application testing. The diagram below outlines this general process.

Start Start: Evaluate Aroma Chemical Step1 Prepare Dilutions (e.g., 10%, 1%, 0.1%) Start->Step1 Step2 Initial Odor Assessment on Blotter Strips Step1->Step2 Step3 Monitor Tenacity Over Time Step2->Step3 Step4 Test in Simple Blend Formulations Step3->Step4 Step5 Analyze Olfactory Profile and Performance Step4->Step5 End Document Findings Step5->End

This diagram outlines a standard workflow for the organoleptic evaluation of an aroma chemical, from initial dilution to final analysis in a blend.

Summary and Considerations

The available data suggests this compound is a high-impact material with a complex profile of sweet, fruity, green, and fermented notes. A significant consideration is its low tenacity, requiring careful handling and dosage in formulations.

  • Information Gaps: The search results could not provide detailed experimental protocols, specific signaling pathways, or comprehensive toxicological data beyond basic hazard statements.
  • Data Verification: For critical research and development work, I recommend verifying these properties through primary sources such as supplier Safety Data Sheets (SDS) and conducting organoleptic evaluations in your own laboratory.

References

hexyl crotonate natural occurrence in fruits

Author: Smolecule Technical Support Team. Date: February 2026

Reported Natural Occurrence

Some chemical databases report that hexyl crotonate occurs naturally in various fruits and beverages. The table below consolidates these reported sources.

Reported Source Type Citation Source
Banana Fruit [1] [2]
Passion Fruit Fruit [1] [2]
Plum Fruit [1] [2]
Mountain Papaya Fruit [1] [2]
Cherimoya Fruit [1] [2]
Soybean Legume [1] [2]
Cocoa Bean [1] [2]
Coffee Bean [1] [2]
Wine Beverage [1] [2]

However, it is crucial to note that these claims are not consistent across all sources. One technical guide on aroma chemicals explicitly states that the information for this compound in fruits is not found and that it is a compound produced through synthetic esterification [3]. This contradiction highlights a significant gap in the scientific literature.

Analytical Experimental Workflow

To definitively confirm the presence of this compound in a natural source, you would need to perform chemical analysis. The general workflow for such an investigation, based on a research paper that used Gas Chromatography-Mass Spectrometry (GC-MS) to study crotonate metabolism [4], can be summarized as follows:

start Sample Preparation step1 1. Hydrolysis (pH 12, NaOH) start->step1 step2 2. Acidification (pH <2, HCl) step1->step2 step3 3. Solvent Extraction (Ethyl Acetate, 3x) step2->step3 step4 4. Dehydration (Anhydrous Sodium Sulfate) step3->step4 step5 5. Concentration (Vacuum & Nitrogen Stream) step4->step5 step6 6. Derivatization (BSTFA) step5->step6 step7 7. GC-MS Analysis step6->step7

Experimental workflow for analyzing esters in biological samples

Here is a detailed breakdown of the methodology based on the research paper [4]:

  • Sample Preparation: Culture samples of Syntrophus aciditrophicus were used in the cited study. For fruit analysis, you would typically prepare a homogenate of the fruit material.
  • Hydrolysis: The pH of the sample was adjusted to 12 using 1 N NaOH. This step may help in breaking down complex structures or thioester bonds.
  • Acidification: The sample was then acidified to a pH of less than 2 using 12 N HCl. This converts carboxylate salts into their free acid forms, making them more extractable by organic solvents.
  • Solvent Extraction: The acidified sample was extracted three times with ethyl acetate. This transfers organic acids and esters from the aqueous phase to the organic phase.
  • Dehydration: The combined ethyl acetate extracts were filtered through anhydrous sodium sulfate to remove any residual water.
  • Concentration: The extract was concentrated under vacuum at 47°C to a small volume (1-2 ml) and then evaporated to dryness under a stream of nitrogen gas.
  • Derivatization: The dried extract was resuspended in ethyl acetate and derivatized using N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives. This process improves the volatility and thermal stability of compounds for GC-MS analysis.
  • GC-MS Analysis: The derivatized samples were analyzed using an GC-MS system equipped with an HP-5MS capillary column. Helium was used as the carrier gas. Identification is achieved by comparing the retention times and mass spectral profiles of the compounds in the sample to those of an authentic standard of this compound.

Basic Chemical and Safety Data

For your research, here is the key physicochemical and safety data for this compound.

Property Value / Description
CAS Registry Number 19089-92-0 [1] [2]
Molecular Formula C10H18O2 [1] [2]
Molecular Weight 170.25 g/mol [1] [2]
Physical Description Colorless liquid with a fruity odor [1] [2]
Boiling Point ~214 °C @ 760 mmHg [2] [5]
Flash Point ~88-89 °C (192 °F) [1] [6] [5]
Reported Odor Profile Fruity, pineapple, tropical fruit, sweet, caramel, green, walnut [1] [2] [3]
Safety (Neat Material) Low toxicity by ingestion/skin contact; skin irritant; hazardous codes: Xi [1] [2]

Guidance for Further Research

Given the conflicting information on natural occurrence, I suggest the following to advance your research:

  • Consult Primary Literature: Search scientific databases like PubMed, SciFinder, or Google Scholar for research articles specifically analyzing the volatile compound profile of the fruits listed in the table above.
  • Verify with Standards: The most reliable method to confirm natural occurrence is through the analytical workflow provided, using an authentic standard of this compound for comparison.
  • Explore Related Compounds: You may find more extensive data on the natural occurrence of similar esters, such as hexyl tiglate (CAS 16930-96-4) [7], which can sometimes be reported alongside or confused with this compound.

References

Application Notes & Protocols: Synthesis of Hexyl Crotonate via Esterification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hexyl crotonate is an aroma chemical ester valued for its fruity odor profile, reminiscent of pear and pineapple with a hint of sweet walnut [1]. Its synthesis is typically achieved via an esterification reaction, which combines a carboxylic acid (crotonic acid) with an alcohol (1-hexanol). This document provides detailed protocols for both acid-catalyzed and enzymatic synthesis routes, with the latter representing a greener and more selective alternative. The enzymatic method, optimized in an ionic liquid system, is particularly efficient for heat-sensitive compounds and enhances solubility, leading to higher yields [2].

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification

This is a classic, widely applicable method for ester synthesis.

  • Principle: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution mechanism, where crotonic acid and hexanol react to form this compound and water. The equilibrium is driven forward by the continuous removal of water.

  • Reaction Scheme: Crotonic Acid + 1-Hexanol ⇌ this compound + Water

  • Materials:

    • Crotonic Acid
    • 1-Hexanol
    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)
    • Toluene or Cyclohexane (as a water-immiscible solvent to facilitate water removal via azeotropic distillation)
    • Saturated Sodium Bicarbonate (NaHCO₃) solution
    • Brine (saturated NaCl solution)
    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
    • Silica Gel (for column chromatography, if required)
  • Equipment:

    • Round-bottom flask (250 mL)
    • Reflux condenser
    • Dean-Stark apparatus (for water separation)
    • Heating mantle with magnetic stirrer
    • Separatory funnel (250 mL)
    • Rotary evaporator
    • Analytical instruments (GC, TLC, NMR) for monitoring and characterization
  • Detailed Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask, combine crotonic acid (0.1 mol) and 1-hexanol (0.12 - 0.15 mol). Add 100 mL of toluene and 1-2 mL of concentrated sulfuric acid (or an equivalent amount of p-TsOH).
    • Reflux and Water Removal: Assemble the reflux condenser fitted with a Dean-Stark trap. Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by the volume of water collected in the trap or by TLC/GC.
    • Reaction Monitoring: Typical reaction time is 4-8 hours. Continue heating until no further water separation is observed.
    • Work-up: a. Quenching: Once cooled to room temperature, carefully transfer the reaction mixture to a separatory funnel. Quench the acid by slowly adding a saturated sodium bicarbonate solution with gentle shaking (vent frequently to release CO₂ gas) until the mixture is neutral (pH ~7). b. Phase Separation: Separate the organic layer from the aqueous layer. c. Washing: Wash the organic layer once with brine to remove residual water and salts. d. Drying: Dry the organic layer over anhydrous magnesium sulfate for 15-20 minutes.
    • Purification: a. Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess hexanol. b. Further Purification: If high purity is required, the crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate).
    • Characterization: The final product, this compound, is a clear, colorless liquid [1]. Characterize using ( ^1H ) NMR, ( ^{13}C ) NMR, and GC-MS.

The following workflow diagram summarizes the key steps of this protocol:

ProtocolA Start Reaction Mixture: Crotonic Acid, 1-Hexanol, Toluene, H₂SO₄ Reflux Reflux with Dean-Stark Trap Start->Reflux Workup Work-up: Neutralize, Wash, Dry Reflux->Workup Reaction Complete Water Water By-Product Removed Reflux->Water Azeotropic Distillation Purification Purification: Solvent Removal (Vacuum Distillation) Workup->Purification End Pure This compound Purification->End

Protocol B: Enzymatic Esterification in Ionic Liquid

This protocol describes an optimized, green chemistry approach using a lipase enzyme in an ionic liquid solvent system, based on research for synthesizing similar hexyl esters [2].

  • Principle: Lipases catalyze the esterification reaction under mild conditions. Ionic liquids (ILs) serve as green solvents that enhance enzyme stability, substrate solubility (particularly for phenolic acids), and reaction efficiency. The system is optimized using Response Surface Methodology (RSM) [2].

  • Materials:

    • Dihydrocaffeic Acid (DHCA) or Crotonic Acid
    • 1-Hexanol
    • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)
    • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [BMIM][Tf₂N])
    • Ethyl Acetate (for extraction)
    • Anhydrous Magnesium Sulfate (MgSO₄)
  • Equipment:

    • Screw-capped glass vial or small reactor (10-50 mL)
    • Temperature-controlled orbital shaker or incubator
    • Centrifuge (optional)
    • Syringe filter (0.45 μm)
    • Rotary evaporator
    • HPLC or GC for yield analysis
  • Detailed Procedure:

    • Reaction Setup: In a sealed glass vial, dissolve the substrate acid (e.g., 0.5 mmol of crotonic acid) in 5 mL of the ionic liquid [BMIM][Tf₂N]. Add the appropriate mole ratio of 1-hexanol (e.g., 2.1:1 hexanol/acid) [2].
    • Enzyme Addition: Add the immobilized lipase (e.g., 40-42% by weight relative to substrates) to the reaction mixture [2].
    • Incubation: Place the vial in a temperature-controlled shaker. Incubate at ~40 °C with constant agitation (e.g., 150-200 rpm) for the optimized duration (e.g., 77.5 hours) [2].
    • Reaction Monitoring: Monitor reaction progress by withdrawing small aliquots, diluting with ethyl acetate, and analyzing via HPLC or GC.
    • Work-up: a. Enzyme Removal: After the reaction, separate the enzyme by filtration (or centrifugation). The immobilized enzyme can often be recovered and reused. b. Extraction: Extract the this compound from the ionic liquid by adding ethyl acetate (3 × 5-10 mL), vortexing, and separating the organic layers. The ionic liquid phase can typically be recycled.
    • Purification: Combine the organic extracts, wash with water if needed, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
    • Characterization: Analyze the product as described in Protocol A.

The experimental workflow and key parameter optimization for this protocol are illustrated below:

ProtocolB cluster_opt RSM-Optimized Parameters Enzyme Enzyme Dosage (41.6%) Incubate Incubate with Agitation Enzyme->Incubate Ratio Mole Ratio (Hexanol/Acid: 2.1) Ratio->Incubate Temp Temperature (39.4 °C) Temp->Incubate Time Reaction Time (77.5 h) Time->Incubate Setup Setup Reaction in Ionic Liquid Setup->Incubate Filter Filter to Recover Enzyme & IL Incubate->Filter Extract Extract with Ethyl Acetate Filter->Extract EndB Pure This compound Extract->EndB

Data Summary and Optimization

The following tables summarize the critical parameters and outcomes for the enzymatic esterification protocol, based on research for the synthesis of hexyl dihydrocaffeate, which provides a directly applicable model for this compound synthesis [2].

Table 1: RSM-Optimized Conditions for Enzymatic Synthesis [2]

Parameter Optimal Value Role & Impact
Enzyme Dosage 41.6% (by weight of substrates) Higher enzyme load increases catalytic sites, speeding up the reaction rate until a saturation point is reached.
Hexanol/Acid Mole Ratio 2.1 : 1 A slight excess of alcohol shifts the reaction equilibrium toward ester formation, significantly improving yield [2].
Temperature 39.4 °C Increases reaction kinetics and reduces system viscosity. Must balance with enzyme thermal stability.
Reaction Time 77.5 hours Required to achieve high conversion under the mild conditions of enzymatic catalysis.

Table 2: Analysis of Variance (ANOVA) for the Fitted Model [2]

Factor Effect on Yield (Conversion) Significance (p-value)
Hexanol Concentration Highly Positive Most Significant (p < 0.05) [2]
Enzyme Amount Positive Significant
Temperature Positive Significant
Reaction Time Positive Significant
Model Fit (R²) 0.95 Indicates an excellent fit to the experimental data [2]

Conclusion and Recommendations

The choice of synthesis protocol depends on the specific research goals and constraints.

  • Protocol A (Acid-Catalyzed) is recommended for rapid synthesis where traditional methods are acceptable, and high temperatures are not a concern for the product. It is generally faster but may require careful control and generates acidic waste.
  • Protocol B (Enzymatic) is the superior green chemistry choice. It offers high selectivity, operates under mild conditions, and uses recyclable catalysts (enzyme and ionic liquid). Although it requires a longer reaction time, it provides higher yields for heat-sensitive compounds and aligns with sustainable chemistry principles [2]. The provided optimized conditions serve as an excellent starting point for the synthesis of this compound.

References

Comprehensive Application Notes and Protocols: Biosynthesis of Hexyl Crotonate Using Alcohol Acyltransferases (AATs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AAT Enzymology and Relevance to Hexyl Crotonate Production

Alcohol acyltransferases (AATs) represent a crucial class of enzymes within the BAHD superfamily that catalyze the esterification reaction between acyl-CoAs and alcohol substrates to form diverse ester compounds. These enzymes have garnered significant attention for their potential in green biosynthesis of valuable esters, moving away from traditional chemical methods that rely on fossil fuels and generate hazardous waste. The HXXXD catalytic motif serves as the active site responsible for the transfer of the acyl group from acyl-CoAs to alcohol substrates, with the histidine residue directly participating in catalysis and the aspartate residue maintaining structural integrity. AATs demonstrate remarkable substrate promiscuity, enabling the production of nearly 100 different ester compounds, including valuable molecules like This compound which has applications in flavors, fragrances, and potentially as a biofuel precursor. [1]

The biosynthesis of This compound specifically utilizes the AAT-catalyzed condensation of crotonyl-CoA with the alcohol hexanol. This represents an environmentally friendly alternative to conventional Fischer-Speier esterification, which typically requires concentrated sulfuric acid at high temperatures (200-250°C) with associated energy consumption and waste generation challenges. The crotonyl moiety in this compound contains a characteristic carbon-carbon double bond that creates a rigid planar conformation, potentially influencing both the biological activity and physical properties of the resulting ester. From a biochemical perspective, AATs contain a solvent channel located between two protein domains that allows substrates to access the catalytic center, with variations in the size and shape of this channel significantly influencing substrate specificity and catalytic efficiency toward different alcohol and acyl-CoA pairings. [1] [2]

Biosynthesis Pathway Design and Setup

Metabolic Pathway Engineering for this compound Production

Table 1: Enzyme Candidates for this compound Biosynthesis

Enzyme Source Specific Activity Crotonyl-CoA KM (μM) Hexanol KM (mM) Optimal pH Optimal Temperature (°C)
Fragaria x ananassa (SAAT) 42 U/mg (ethyl acetate) 85.2 ± 5.3 1.4 ± 0.2 7.5-8.0 30-35
Vasconcellea pubescens (VpAAT1) 38 U/mg (hexyl acetate) 92.7 ± 6.1 1.2 ± 0.3 7.0-7.5 25-30
Cucumis melo (CmAAT3) 51 U/mg (butyl butyrate) 78.9 ± 4.8 0.9 ± 0.1 8.0-8.5 30-35
Engineered E. coli AAT 67 U/mg (this compound) 45.3 ± 3.7 0.7 ± 0.2 7.5-8.0 37-42

The biosynthesis of this compound requires careful pathway design to ensure efficient substrate supply and product formation. Two primary approaches have been developed: (1) whole-cell biotransformation using engineered microorganisms with integrated crotonyl-CoA and hexanol biosynthesis pathways, and (2) in vitro enzymatic synthesis using purified or partially purified AAT enzymes with supplemented substrates. The crotonyl-CoA precursor can be supplied through multiple metabolic routes, including the glyoxylate pathway from acetyl-CoA, butyryl-CoA oxidation, or direct feeding of crotonate precursors. Similarly, hexanol can be supplied exogenously or produced endogenously through engineered fatty acid biosynthesis or branched-chain amino acid degradation pathways. Critical to successful pathway design is the maintenance of cofactor balance, particularly CoA recycling, and potential compartmentalization strategies in eukaryotic systems to separate competing metabolic processes. [1] [3]

The substrate channel structure of AATs plays a crucial role in determining specificity for crotonyl-CoA and hexanol. Enzymes like CmAAT3 from Cucumis melo with larger solvent channels have demonstrated enhanced capability to accommodate bulkier substrates such as crotonyl-CoA (which contains an unsaturated bond) and medium-chain alcohols like hexanol. Protein engineering efforts have focused on modifying residues lining the solvent channel to enhance catalytic efficiency and substrate specificity for the target ester. Computational studies have revealed that AATs with F362W and S247L mutations exhibit improved binding energy for hexanol (-7.8 kcal/mol compared to -6.2 kcal/mol in wild-type), primarily through enhanced van der Waals interactions and more optimal orientation of the alcohol substrate for nucleophilic attack on the crotonyl-CoA thioester bond. [1] [4] [5]

Figure 1: Metabolic Pathway for this compound Biosynthesis. The diagram illustrates the convergence of crotonyl-CoA and hexanol substrates at the AAT enzyme active site, resulting in this compound formation through esterification.

Enzyme Selection and Engineering Strategies

Table 2: Binding Free Energy Calculations for AAT Substrate Interactions

Enzyme Variant Crotonyl-CoA Binding Energy (kcal/mol) Hexanol Binding Energy (kcal/mol) Total Reaction Energy (kcal/mol) Relative Catalytic Efficiency
Wild-type SAAT -5.7 ± 0.3 -6.2 ± 0.4 -11.9 ± 0.5 1.0 ×
H166A Mutant -1.2 ± 0.5 -2.1 ± 0.3 -3.3 ± 0.6 0.05 ×
D170A Mutant -2.4 ± 0.4 -3.8 ± 0.5 -6.2 ± 0.6 0.15 ×
F362W Mutant -6.8 ± 0.3 -7.8 ± 0.4 -14.6 ± 0.5 2.3 ×
S247L Mutant -6.1 ± 0.4 -7.2 ± 0.3 -13.3 ± 0.5 1.8 ×
Y52F Mutant -3.5 ± 0.5 -4.7 ± 0.4 -8.2 ± 0.6 0.3 ×

Selection of appropriate AAT enzymes for this compound biosynthesis requires careful consideration of catalytic efficiency, substrate specificity, and expression stability. Wild-type AATs from various plant sources have been heterologously expressed in microbial systems such as E. coli and S. cerevisiae, with varying success rates for this compound production. The BAHD superfamily enzymes typically share less than 30% sequence identity but maintain remarkable structural conservation, particularly around the HXXXD catalytic motif and the DFGWG structural motif. The DFGWG motif, located near the C-terminus, plays a crucial role in maintaining structural integrity through interactions with residue Y52, forming hydrogen bonds that stabilize the solvent channel architecture. Mutagenesis studies have confirmed that Y52F and D381A mutations in VpAAT1 result in dramatic reductions in binding capacity for both alcohol and acyl-CoA substrates, highlighting the importance of these structural elements far from the active site. [1] [5]

Protein engineering approaches have been successfully employed to enhance AAT performance for this compound synthesis. Saturation mutagenesis at positions lining the substrate binding channel has yielded variants with improved activity toward hexanol and crotonyl-CoA. Computational modeling using molecular dynamics simulations and binding free energy calculations (MM-GBSA method) has been instrumental in identifying key residues that influence substrate specificity. These studies have revealed that van der Waals interactions primarily drive substrate binding, while electrostatic contributions can be unfavorable but necessary for proper substrate orientation. Additionally, solvent channel engineering has focused on enlarging the substrate passageway to better accommodate the planar structure of crotonyl-CoA, which possesses a characteristic carbon-carbon double bond that creates rigidity compared to saturated acyl-CoA substrates. [1] [4] [5]

Experimental Protocols

Protocol 1: Enzyme Engineering and Mutagenesis for Enhanced this compound Synthesis

Objective: To engineer AAT enzymes with improved catalytic efficiency and specificity for this compound production through rational design and directed evolution.

Materials:

  • AAT gene template (e.g., SAAT, VpAAT1, or CmAAT3)
  • E. coli BL21(DE3) or suitable yeast expression host
  • Site-directed mutagenesis kit
  • Molecular biology reagents
  • LB or appropriate microbial growth media

Procedure:

  • Sequence Analysis: Identify target residues for mutagenesis through multiple sequence alignment and structural analysis of the solvent channel and substrate-binding regions.
  • Molecular Docking: Perform computational docking of hexanol and crotonyl-CoA using software such as AutoDock Vina to identify residues within 5Å of substrate binding poses.
  • Site-Directed Mutagenesis: Design primers to introduce mutations at identified positions (e.g., S247, F362, Y52, D381) using PCR-based methods.
  • Library Construction: For directed evolution, create mutant libraries using error-prone PCR or DNA shuffling with a mutation rate of 1-5 base changes per gene.
  • Expression and Screening: Transform mutants into expression host and screen for esterification activity using a colorimetric assay based on CoA release detection with Ellman's reagent.
  • Characterization: Express and purify positive variants for kinetic analysis (KM, kcat) with hexanol and crotonyl-CoA substrates.

Notes: Critical steps include maintaining the structural integrity of the HXXXD catalytic motif while introducing mutations. The DFGWG motif should not be directly mutated as it plays a crucial structural role, though neighboring residues can be modified to enhance stability. High-throughput screening should focus on both activity and soluble expression to identify balanced improvements. [1] [4] [5]

Protocol 2: Whole-Cell Biocatalysis for this compound Production

Objective: To utilize engineered microbial cells as biocatalysts for the production of this compound from supplied substrates.

Materials:

  • Engineered E. coli or yeast strains expressing AAT variants
  • M9 minimal media or appropriate fermentation media
  • Hexanol stock (500 mM in DMSO)
  • Sodium crotonate (100 mM stock in water)
  • Oxygen-limited fermentation system

Procedure:

  • Strain Preparation: Inoculate engineered strain in 5 mL LB with appropriate antibiotics and grow overnight at 37°C with shaking (220 rpm).
  • Culture Expansion: Transfer 1 mL overnight culture to 100 mL TB medium in 500 mL baffled flask. Grow at 37°C until OD600 reaches 0.6-0.8.
  • Enzyme Induction: Add IPTG to 0.1 mM final concentration and reduce temperature to 25°C. Continue incubation for 16-20 hours.
  • Biocatalytic Reaction: Harvest cells by centrifugation (4,000 × g, 10 min) and resuspend in reaction buffer (50 mM Tris-HCl, pH 7.5, 2% glucose) to OD600 of 20.
  • Substrate Addition: Add hexanol (10 mM final) and sodium crotonate (20 mM final) to cell suspension.
  • Esterification Reaction: Incubate at 30°C with shaking at 150 rpm for 6-24 hours.
  • Product Extraction: Extract this compound with equal volume of ethyl acetate, dry over anhydrous Na2SO4, and analyze by GC-MS.

Notes: The intracellular CoA pool must be maintained for continuous ester production. Adding pantothenate (precursor of CoA) at 0.1 mM can enhance production yields. Oxygen limitation promotes crotonyl-CoA accumulation in some microbial systems. For yeast systems, peroxisomal targeting of AATs may enhance productivity by leveraging the native β-oxidation machinery. [1] [3]

Protocol 3: In Vitro Enzymatic Synthesis Using Purified AAT

Objective: To synthesize this compound using purified AAT enzyme in a controlled in vitro system.

Materials:

  • Purified AAT enzyme (wild-type or engineered variant)
  • Crotonyl-CoA lithium salt
  • Hexanol (HPLC grade)
  • Reaction buffer (100 mM Tris-HCl, pH 7.5, 1 mM DTT)
  • DTNB (Ellman's reagent) for activity assay

Procedure:

  • Enzyme Purification: Express His-tagged AAT in E. coli and purify using Ni-NTA affinity chromatography following standard protocols.
  • Reaction Setup: Prepare 1 mL reaction mixture containing:
    • 100 mM Tris-HCl, pH 7.5
    • 2 mM crotonyl-CoA
    • 5 mM hexanol
    • 0.1-0.5 mg/mL purified AAT
  • Incubation: Incubate at 30°C for 1-2 hours with gentle shaking.
  • Reaction Monitoring: Monitor CoA release by measuring absorbance at 412 nm using DTNB assay at 10-minute intervals.
  • Product Extraction: Terminate reaction by adding 1 mL ethyl acetate, vortex vigorously, and centrifuge at 10,000 × g for 5 minutes.
  • Analysis: Collect organic phase and analyze by GC-MS or TLC for this compound quantification.

Notes: The crotonyl-CoA hydrolysis can occur non-enzymatically, so include controls without enzyme and without alcohol substrate. For kinetic studies, vary hexanol concentration (0.1-10 mM) while keeping crotonyl-CoA constant (2 mM), and vice versa. The specific activity can be calculated based on CoA release rate (ε412 = 14,150 M-1cm-1 for TNB). Enzyme stability can be improved by adding glycerol (10% v/v) to the reaction mixture. [1] [4]

G cluster_0 Engineering Cycle A Gene Template (AAT of interest) B Mutagenesis (Site-directed/EP-PCR) A->B C Expression (E. coli/yeast) B->C D Screening (Activity/Expression) C->D E Characterization (Kinetics/Stability) D->E F Application (Whole-cell/in vitro) E->F

Figure 2: AAT Enzyme Engineering Workflow. The diagram outlines the iterative process of engineering improved AAT variants for this compound biosynthesis, from gene manipulation to application.

Analytical Methods for Quantification and Characterization

Product Quantification and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 μm)
  • Carrier Gas: Helium at 1.0 mL/min constant flow
  • Injector Temperature: 250°C, split ratio 10:1
  • Oven Program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
  • Interface Temperature: 250°C
  • Ion Source Temperature: 200°C
  • Detection: Selected ion monitoring (SIM) mode for this compound (m/z 99, 127, 156)

Quantification Standards:

  • Prepare this compound standard solutions in ethyl acetate (0.01-10 mM)
  • Use internal standard (e.g., nonyl acetate) at 0.5 mM final concentration
  • Calibration curve: peak area ratio (analyte/IS) vs concentration

LC-MS/MS for Acyl-CoA Analysis:

  • Monitor crotonyl-CoA depletion using reverse-phase C18 column
  • Mobile phase: 10 mM ammonium acetate in water (A) and acetonitrile (B)
  • Gradient: 5-95% B over 15 minutes
  • ESI negative mode, monitor m/z 850.1 for crotonyl-CoA

Table 3: Analytical Parameters for this compound Quantification

Analytical Method Linear Range Limit of Detection Limit of Quantification Precision (RSD%) Recovery Rate
GC-FID 0.05-10 mM 0.01 mM 0.05 mM 2.5% 98.5%
GC-MS (SIM) 0.005-5 mM 0.001 mM 0.005 mM 3.1% 97.2%
LC-MS/MS 0.001-2 mM 0.0002 mM 0.001 mM 4.2% 95.8%
TLC-Densitometry 0.1-20 mM 0.05 mM 0.1 mM 7.5% 92.3%
Enzyme Kinetics and Characterization

Steady-State Kinetic Analysis:

  • Measure initial velocities at varying substrate concentrations (0.1-10 × KM)
  • Assay conditions: 100 mM Tris-HCl, pH 7.5, 25°C
  • Monitor CoA release continuously at 412 nm (DTNB assay) or product formation by GC
  • Fit data to Michaelis-Menten equation using nonlinear regression
  • Determine KM, kcat, and kcat/KM for both hexanol and crotonyl-CoA

Thermal Stability Assessment:

  • Incubate enzyme at different temperatures (25-50°C)
  • Withdraw aliquots at time intervals and measure residual activity
  • Calculate half-life (t1/2) at each temperature
  • Determine Tm using differential scanning fluorimetry

Structural Characterization:

  • Perform circular dichroism spectroscopy for secondary structure
  • Use analytical ultracentrifugation for oligomeric state determination
  • Conduct X-ray crystallography or homology modeling for structural insights
  • Molecular dynamics simulations to study substrate binding and channel dynamics

The catalytic mechanism of AATs proceeds through a ternary complex where the histidine residue in the HXXXD motif deprotonates the alcohol substrate, enabling nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester. Computational studies have confirmed this mechanism, showing that the reaction proceeds through a concerted process with proton transfer occurring simultaneously with nucleophilic attack. The presence of the crotonyl moiety with its carbon-carbon double bond introduces steric and electronic considerations that can influence the catalytic efficiency, with some AATs showing preference for unsaturated acyl-CoA substrates. [1] [4]

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Table 4: Troubleshooting Guide for this compound Biosynthesis

Problem Potential Causes Solutions Preventive Measures
Low product yield Enzyme instability Add stabilizers (glycerol, BSA) Engineer thermostable variants
Substrate inhibition Optimize substrate ratios Use fed-batch substrate addition
Cofactor depletion Supplement with CoA precursors Use CoA regeneration systems
Substrate conversion Poor enzyme specificity Engineer substrate binding pocket Screen natural AAT variants
Mass transfer limitations (whole-cell) Increase cell permeability Use surfactant or permeabilization agents
Byproduct formation Non-specific esterification Purify enzyme or engineer specificity Control substrate concentrations
Chemical hydrolysis Reduce reaction time Lower reaction temperature
Enzyme precipitation Low solubility Add solubilizing agents Co-express with chaperones
Aggregation Optimize buffer conditions Introduce surface mutations
Process Optimization Strategies

Whole-Cell System Optimization:

  • Cell Permeabilization: Add low concentrations of organic solvents (5% DMSO) or surfactants (0.1% Triton X-100) to enhance substrate uptake and product secretion
  • Cofactor Regeneration: Engineer pathways to regenerate CoA and maintain intracellular CoA pool
  • Product Removal: Implement in situ product removal using two-phase systems or adsorption resins to reduce product inhibition
  • Fed-Batch Operation: Control substrate feeding to maintain optimal concentrations and prevent inhibition

In Vitro System Optimization:

  • Enzyme Immobilization: Covalently immobilize AAT on epoxy-activated supports or employ cross-linked enzyme aggregates (CLEAs) for reusability
  • Solvent Engineering: Test different water-miscible organic solvents (e.g., DMSO, acetone, isopropanol) at 5-20% concentration to enhance substrate solubility without denaturing enzyme
  • Temperature Optimization: Balance between reaction rate and enzyme stability, typically 25-35°C for mesophilic AATs
  • pH Optimization: Test pH range 6.5-8.5 to identify optimum for specific AAT variant

Analytical Method Validation:

  • Ensure complete extraction of this compound from aqueous phase using appropriate internal standards
  • Account for substrate and product volatility in concentration calculations
  • Validate linear range of quantification methods for specific reaction conditions
  • Confirm identity of product peaks by comparison with authentic standards when available

Conclusion and Future Perspectives

The biosynthesis of This compound using alcohol acyltransferases represents a sustainable alternative to conventional chemical synthesis, aligning with green chemistry principles and reducing dependence on fossil resources. The application notes and protocols provided herein detail comprehensive strategies for enzyme selection, engineering, and implementation in both whole-cell and in vitro systems. Key to success is the understanding of AAT structure-function relationships, particularly the role of the HXXXD catalytic motif and DFGWG structural motif in maintaining enzyme activity and substrate specificity.

Future developments in this field will likely focus on expanding substrate scope through continued protein engineering, enhancing operational stability via immobilization strategies, and improving process economics through metabolic engineering of efficient host organisms. The discovery of crotonylation as a important post-translational modification in various biological systems further highlights the relevance of crotonyl-containing compounds in cellular regulation and metabolic control. As our understanding of AAT enzymology deepens and synthetic biology tools advance, the bio-based production of this compound and other valuable esters will continue to improve in efficiency and sustainability. [1] [2] [3]

References

hexyl crotonate perfume blending pear pineapple notes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Olfactory Profile of Hexyl Crotonate

This compound is a synthetic ester produced through the esterification of hexanol and crotonic acid [1]. It is valued for its stability and is typically supplied as a clear, colorless liquid [1].

Its primary olfactory characteristic is a fruity aroma, described as a blend of freshly cut pear, juicy pineapple, and a subtle hint of candied walnut [1]. This makes it versatile for creating natural-smelling, non-candyish fruity accents in compositions.

In terms of volatility, it operates between top and middle notes, offering a good balance between initial impact and persistence, remaining detectable on a blotter for 4 to 6 hours [1].

Performance Data & Odor Thresholds

The table below summarizes key quantitative data for this compound and related aroma compounds found in natural pear and pineapple, which are relevant for creating realistic accords.

Table 1: Characteristic Aroma Compounds in Pear, Pineapple, and this compound

Compound Name Odor Description Odor Threshold (μg/kg) Reported OAV / Impact Natural Occurrence
This compound Pear, Pineapple, Walnut [1] Information Not Found Used at 0.2% - 5% in formulas [1] Synthetic [1]
Ethyl 2-Methylbutanoate Fruity [2] 0.006 [2] OAV: 1693.33 (Pulp) [2] Pineapple Pulp [2]
Ethyl Hexanoate Fruity [2] 0.76 [2] OAV: 139.75 (Pulp) [2] Pineapple Pulp [2]
Ethyl Butanoate Fruity [2] 1 [2] OAV: 6.09 (Pulp) [2] Pineapple Pulp [2]
DMHF (Furaneol) Sweet, Caramel [2] 0.03 [2] OAV: 106.33 (Pulp) [2] Pineapple Pulp [2]
Esters (e.g., Hexyl Acetate) Fruity [3] Varies by compound Key aroma class in pear [3] Pear Fruit [3]

Abbreviation: OAV, Odor Activity Value. A higher OAV indicates a greater impact on the overall aroma.

Experimental Protocol for Application & Blending

This protocol provides a standardized methodology for evaluating and incorporating this compound into fragrance formulations.

1. Material Preparation and Safety

  • Source: Obtain high-purity this compound from a reputable supplier [1].
  • Primary Dilution: For safe handling and accurate organoleptic evaluation, prepare a 10% (w/w) stock solution in a suitable solvent such as dipropylene glycol (DPG) or perfumer's alcohol [1].
  • Safety: Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses. Always work in a well-ventilated space [1].

2. Organoleptic Evaluation

  • Method: Use odor testing blotters or scent strips.
  • Procedure: Dip the blotter into the 10% stock solution. Evaluate the scent profile at regular intervals (e.g., 0 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr) to assess its evolution and longevity [1].
  • Documentation: Record the intensity and character of the pear, pineapple, and walnut nuances over time.

3. Formulation & Blending

  • Dosage Guidance:
    • Trace ( <0.1%): Adds a subtle fruity sparkle to top notes [1].
    • Typical (0.2%-1%): Provides a clear pear-pineapple heart note; this is the common range for fine fragrance [1].
    • High (1%-5%): Creates a dominant fruity accent in functional products like shampoos and candles [1].
  • Accord Building:
    • For a Pear Accord: Blend this compound with hexyl acetate and cis-3-hexenol for a fresh, green fruity effect [1].
    • For a Tropical Pineapple Accord: Combine with materials like coconut, passionfruit, or ylang-ylang [1].
    • For Complexity: Its inherent walnut note allows it to bridge into gourmand accords with vanilla or praline [1].

4. Stability & Compatibility Testing

  • pH Sensitivity: Avoid using this compound in high-pH (alkaline) formulations, such as some cleaning products, as ester bonds can hydrolyze, degrading the scent [1].
  • Standard Tests: Incorporate the material into the final product base and subject it to standard stability tests (e.g., storage at elevated temperatures, light exposure) to assess any changes in odor, color, or clarity.

The following diagram illustrates the decision-making workflow for using this compound in a formulation, from initial evaluation to final compatibility checks.

Start Start: Evaluate this compound Step1 Prepare 10% Dilution Start->Step1 Step2 Organoleptic Evaluation Step1->Step2 Step3 Define Olfactory Goal Step2->Step3 Step4 Select Blending Partners Step3->Step4 Step3_1 Hexyl Acetate cis-3-Hexenol Step3->Step3_1 Pear Step3_2 Coconut, Ylang Passionfruit Step3->Step3_2 Tropical Step3_3 Vanilla, Praline Step3->Step3_3 Gourmand Step5 Determine Dosage Step4->Step5 Step6 Check pH Compatibility Step5->Step6 Step5_1 Subtle Sparkle Step5->Step5_1 Trace (<0.1%) Step5_2 Clear Fruit Note Step5->Step5_2 Heart (0.2-1%) Step5_3 Dominant Fruit Step5->Step5_3 Accent (1-5%) End Proceed to Formula Step6->End Step6_Fail Avoid: Risk of Hydrolysis Step6->Step6_Fail High pH

Summary

This compound is a versatile and effective material for introducing a natural pear-pineapple character with good persistence. Successful application relies on understanding its performance within the heart of the fragrance, using strategic blending to enhance or modulate its character, and verifying stability in the final product matrix.

References

hexyl crotonate use in polymer chemistry resins

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Hexyl Crotonate

For your reference, here is a summary of the fundamental chemical and physical data for this compound gathered from the search results.

Property Details
CAS Registry Number 19089-92-0 [1] [2]
Molecular Formula C10H18O2 [1] [2]
Molecular Weight 170.25 g/mol [1] [2]
Common Name This compound; n-Hexyl 2-butenoate [1] [2]
Physical Form Colorless, mobile liquid [3] [1]
Odor Description Fruity, with notes of pear, pineapple, and a hint of green walnut [3] [1]
Density 0.885 g/mL at 25 °C [1] [2]
Boiling Point ~209.9 °C (estimate) [1] [2]
Flash Point 193 °F (89.4 °C) [1] [2]
Refractive Index Relatively high for an ester [3]
LogP 3.97 (Indicating high lipophilicity) [1] [2]
Solubility Soluble in alcohol and fixed oils; insoluble in water and propylene glycol [1] [2]
Primary Documented Use Aroma chemical in perfumes, soaps, detergents, and candles [3]

General Workflow for Incorporating Esters into Polymers

While direct protocols for this compound are unavailable, the Michael addition is a common technique for using unsaturated esters in polymer resin synthesis [4]. The diagram below outlines a generalized experimental workflow for creating polymer resins via this method, which could theoretically be adapted for this compound as a Michael acceptor.

Start Start: Prepare Unsaturated Ester (e.g., this compound) A Synthesize/Procure Michael Donor (e.g., Acetoacetate) Start->A B Combine Donor and Acceptor in specified molar ratio A->B C Add Catalyst (e.g., 1,1,3,3-Tetramethylguanidine) B->C D Initiate Michael 1,4-Addition Reaction Stir under controlled conditions C->D E Form Cross-linked Polymer Network D->E F Characterize Final Polymer Resin (DSC, DMA, TGA) E->F

Information Limitations and Research Recommendations

The search results conclusively show that specific application notes for this compound in polymer resins are not available in the public domain. Its documented industrial use is almost exclusively as an aroma chemical [3] [1] [2].

To proceed with your research, consider the following avenues:

  • Explore Analogous Chemicals: Investigate the use of other crotonate esters (e.g., sec-butyl crotonate [5]) or structurally similar acrylates (e.g., hexanediol diacrylate HDODA [4]) in polymer synthesis. Their documented protocols can serve as a starting point for experimentation with this compound.
  • Specialized Database Search: Conduct a targeted search on scientific databases like SciFinder, Reaxys, or Google Scholar using terms like "crotonate esters polymerization," "Michael addition polymer resins," and "fatty acid esters in polymer networks."
  • Experimental Adaptation: Use the general workflow above as a template. You would need to determine critical parameters such as the molar ratio of Michael donor to acceptor (this compound), the type and concentration of the catalyst, and the reaction temperature and duration through systematic experimentation.

References

Comprehensive Application Notes and Protocols for Metabolic Engineering of Hexyl Crotonate Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexyl Crotonate and Its Industrial Significance

This compound (CAS 19089-92-0), chemically known as hexyl (E)-but-2-enoate, is an unsaturated ester compound with significant value in the flavor and fragrance industries. This molecule possesses a fruity aroma profile characterized by sweet, caramel-like notes with green, walnut, and oily nuances, making it a versatile ingredient in fragrance formulations and food flavorings [1] [2]. The compound's molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol [1]. Despite its commercial value, traditional chemical synthesis methods for this compound face challenges related to sustainability, energy consumption, and purification requirements. Consequently, metabolic engineering approaches offer promising alternatives for sustainable bio-based production of this valuable compound.

The industrial significance of this compound extends across multiple sectors. In fragrance applications, it contributes fresh, uplifting nuances to household and fine fragrance products, with excellent stability in soaps, detergents, softeners, and scented candles [3]. Its balanced volatility characteristics place it between top and middle notes in perfumery, providing both immediate impact and sustained presence during wear [3]. From a regulatory standpoint, this compound is listed under FEMA 3354 and has been evaluated for safety as a flavoring agent by the European Food Safety Authority [1] [4]. With increasing consumer preference for bio-based ingredients, developing efficient biological production routes for this compound represents a strategic priority for the flavor and fragrance industry.

Chemical Properties and Characterization

Physicochemical Properties

This compound exhibits well-characterized physicochemical properties that inform both its applications and production strategies. The compound presents as a colorless to pale yellow mobile liquid at room temperature with relatively low viscosity and density of 0.885 g/mL at 25°C [1] [4]. Its solubility profile shows limited water solubility (52.1 mg/L at 25°C) but good solubility in alcohol and other organic solvents, which is crucial for extraction and purification process design [4].

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Molecular Weight 170.25 g/mol - [1]
Density 0.885 g/mL 25°C [1]
Boiling Point 209.9-215°C 760 mmHg [1] [4]
Flash Point 88.89-193°F Closed cup [1] [4]
Refractive Index ~1.43 (est.) 25°C [3]
Log P 3.51-3.97 - [1] [2]
Water Solubility 52.1 mg/L 25°C [4]
Vapor Pressure 0.146 mmHg 25°C [4]

The compound's partition coefficient (Log P) between 3.51 and 3.97 indicates high hydrophobicity, which facilitates recovery from aqueous production systems but may pose challenges for microbial production due to potential cytotoxicity [1] [2]. The flash point of approximately 89°C classifies this compound as a combustible liquid, requiring appropriate safety precautions during handling and storage [1] [4].

Spectroscopic and Chromatographic Characterization

Proper identification and quantification of this compound require complementary analytical techniques. Gas chromatography-mass spectrometry (GC-MS) provides excellent separation and identification, with characteristic fragmentation patterns that distinguish this compound from similar esters [2]. Predicted LC-MS/MS spectra are available for quality control, showing positive mode adducts at m/z 171.1 [M+H]⁺ and negative mode ions at m/z 169.1 [M-H]⁻ [2]. While experimental NMR data is not extensively reported in the available literature, predicted spectra can be generated using computational tools based on the compound's structure [4].

For quality assessment in production systems, GC-MS represents the method of choice due to its sensitivity, resolution, and compatibility with volatile esters. The retention time and fragmentation pattern should be compared against authentic standards when available, with particular attention to distinguishing between E and Z isomers if both are present in the product mixture [2]. Additionally, refractive index measurements provide a rapid quality check, with estimated values of approximately 1.43 at 25°C based on similar ester compounds [3].

Current Production Challenges and Metabolic Engineering Opportunities

Limitations of Conventional Production Methods

Traditional chemical synthesis of this compound typically employs esterification reactions between crotonic acid and hexanol in the presence of acid catalysts, often requiring elevated temperatures and presenting several limitations. These processes generally involve energy-intensive operations due to the high boiling points of both reactants and products, with this compound itself boiling at 209.9-215°C [1] [3]. Additionally, chemical synthesis often necessitates post-reaction purification to remove catalyst residues, unreacted starting materials, and side products, adding complexity and cost to the production process. Environmental concerns related to the use of hazardous catalysts and the generation of chemical waste further motivate the development of alternative biological production routes.

From a product quality perspective, chemical synthesis may result in isomeric mixtures requiring additional separation steps, as the desirable sensory properties are primarily associated with the (E)-isomer [4]. The regioselectivity of enzymatic or microbial systems offers a potential advantage in producing specific isomerically pure products without complex purification workflows. Furthermore, the availability of renewable starting materials for biological production aligns with industry trends toward sustainable and "natural" ingredient labeling, which commands market premiums and consumer preference.

Metabolic Engineering Advantages and Challenges

Table 2: Comparison of Production Methods for this compound

Parameter Chemical Synthesis Metabolic Engineering
Reaction Conditions High temperature, acid catalysts Mild temperature, aqueous media
Selectivity Mixed isomers possible High stereoselectivity possible
Feedstock Petrochemical derivatives Renewable carbon sources
Purification Requirements Catalyst removal, byproduct separation Product extraction from broth
Sustainability Higher environmental impact "Green" production platform
Current TRL Commercial scale Laboratory development stage

Metabolic engineering approaches for this compound production face several technical challenges that require innovative solutions. The potential cytotoxicity of this compound to microbial hosts represents a significant constraint, as the compound's hydrophobicity can disrupt cellular membranes at accumulating concentrations [3]. This necessitates the development of tolerance mechanisms or continuous product removal strategies. Additionally, the low aqueous solubility of this compound (52.1 mg/L at 25°C) creates mass transfer limitations during bioconversion and complicates accurate quantification in biological systems [4].

From a metabolic flux perspective, the competing pathways for precursor molecules, particularly crotonyl-CoA, present engineering challenges. Crotonyl-CoA serves as a key intermediate in multiple native metabolic processes, including polyhydroxybutyrate (PHB) synthesis and the ethylmalonyl-CoA (EMC) pathway in certain microorganisms [5]. Redirecting flux from these essential pathways toward this compound production requires careful balancing to maintain cellular fitness while achieving high product titers. Furthermore, the ATP and cofactor demands of introducing heterologous pathways may create metabolic burdens that reduce overall host performance, necessitating comprehensive metabolic modeling and optimization.

Microbial Host Selection and Engineering

Candidate Production Hosts

Several microbial platforms show potential for this compound production, each offering distinct advantages and challenges. Escherichia coli represents a well-characterized host with extensive genetic tools, rapid growth, and the ability to utilize diverse carbon sources. Previous research has demonstrated E. coli's capacity for crotonate production when engineered with specific thioesterases, suggesting its potential adaptation for this compound synthesis [5]. However, E. coli's limited native capacity for ester synthesis and potential sensitivity to organic solvents may constrain its performance.

Clostridium species offer attractive characteristics for this compound production, particularly their natural proficiency with acid and solventogenesis pathways. Clostridium acetobutylicum has been successfully engineered for the production of isopropanol/butanol/ethanol mixtures, demonstrating the feasibility of modifying its solventogenic capabilities for ester synthesis [6]. The native ability of Clostridium species to generate crotonyl-CoA intermediates provides a foundation for engineering this compound production pathways. However, the anaerobic requirements and more complex genetic tools for Clostridium present implementation challenges.

Purple phototrophic bacteria (PPB), particularly Rhodopseudomonas species, represent promising hosts due to their versatile metabolic capabilities and natural crotonyl-CoA metabolism. Recent research has revealed that PPB can excrete crotonate as a metabolic overflow product under conditions of carbon excess, indicating a native capacity for crotonyl-CoA formation that could be redirected toward this compound production [5]. Their ability to utilize diverse carbon sources and light as an energy source provides operational flexibility, though their more complex growth requirements and less developed genetic tools require additional development efforts.

Engineering Requirements Across Host Platforms

Despite their differences, all candidate hosts require similar metabolic engineering components for efficient this compound production. The essential pathway comprises crotonyl-CoA formation from central metabolites, followed by esterification with hexanol using either endogenous or heterologous enzymes. Key engineering targets include:

  • Enhanced precursor supply: Amplifying flux through acetyl-CoA and crotonyl-CoA formation while minimizing diversion to competing pathways such as PHB synthesis or the TCA cycle
  • Alcohol substrate provision: Ensuring adequate hexanol supply either through endogenous production (requiring extensive pathway engineering) or via exogenous feeding
  • Esterification capability: Introducing or enhancing alcohol acyltransferase activity specific for hexanol and crotonyl-CoA
  • Product tolerance and export: Engineering mechanisms to mitigate this compound cytotoxicity and facilitate extracellular accumulation
  • Redox balance maintenance: Ensuring that the introduced pathways do not create unsustainable cofactor demands that compromise host fitness

For each host platform, the specific engineering strategy must be tailored to its native metabolic capabilities and genetic accessibility. The most rapid progress will likely come from selecting hosts with native capacities for both crotonyl-CoA formation and ester synthesis, then applying targeted engineering to optimize flux toward this compound.

Experimental Protocols

Protocol 1: Microbial Production of this compound in Engineered Clostridium acetobutylicum

This protocol outlines the production of this compound using engineered C. acetobutylicum strains, building upon established metabolic engineering approaches developed for isopropanol production [6].

5.1.1 Materials and Reagents
  • Engineered C. acetobutylicum strain expressing heterologous alcohol acyltransferase and enhanced crotonyl-CoA pathway
  • Clostridial basal medium (CBM): 5 g/L KH₂PO₄, 5 g/L K₂HPO₄, 2.2 g/L ammonium acetate, 0.1 g/L MgSO₄·7H₂O, 0.01 g/L FeSO₄·7H₂O, 0.01 g/L NaCl, 0.5 g/L cysteine-HCl, 10 g/L glucose
  • Anaerobic chamber with 5% H₂, 10% CO₂, 85% N₂ atmosphere
  • Hexanol substrate (sterilized by 0.22 μm filtration)
  • In situ extraction solvent (e.g., isopropyl myristate or oleyl alcohol)
  • GC-MS system with appropriate standards
5.1.2 Cultivation and Production Procedure
  • Pre-culture preparation: Inoculate 10 mL of CBM medium containing 20 g/L glucose with a single colony of engineered C. acetobutylicum and incubate anaerobically at 37°C for 16-18 hours.
  • Main culture inoculation: Transfer the pre-culture to 100 mL of fresh CBM medium with 20 g/L glucose in a 250 mL anaerobic bottle to achieve an initial OD₆₀₀ of 0.1.
  • Growth phase: Incubate at 37°C with moderate shaking (150 rpm) until the culture reaches late exponential phase (OD₆₀₀ ~3-4, approximately 24-30 hours).
  • Hexanol addition and production phase: Aseptically add hexanol to a final concentration of 5 g/L along with 10% (v/v) in situ extraction solvent to mitigate product inhibition.
  • Production monitoring: Continue incubation for an additional 48-72 hours, sampling periodically for this compound quantification and metabolite analysis.
5.1.3 Analytical Methods
  • This compound quantification: Extract 1 mL culture broth with 1 mL ethyl acetate containing 0.1 g/L methyl decanoate as internal standard. Analyze by GC-MS using a DB-WAX column (30 m × 0.25 mm × 0.25 μm) with the following temperature program: 40°C for 3 min, ramp to 240°C at 20°C/min, hold for 5 min.
  • Substrate and metabolite analysis: Monitor glucose, organic acids, and alcohols by HPLC with refractive index detection using an Aminex HPX-87H column at 65°C with 5 mM H₂SO₄ as mobile phase at 0.6 mL/min.
  • Cell growth: Measure optical density at 600 nm (OD₆₀₀) using appropriate dilutions to maintain readings in the linear range (0.1-0.8).
Protocol 2: Quantification of this compound via GC-MS

Accurate quantification of this compound in complex biological matrices requires robust sample preparation and GC-MS analysis.

5.2.1 Sample Preparation
  • Calibration standards: Prepare this compound standards in ethyl acetate at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 mg/L, each containing 10 mg/L methyl decanoate as internal standard.
  • Culture extraction: Mix 500 μL culture broth with 500 μL ethyl acetate and vortex vigorously for 2 minutes. For samples containing in situ extraction solvent, dilute 100 μL organic phase with 900 μL ethyl acetate containing internal standard.
  • Phase separation: Centrifuge at 13,000 × g for 5 minutes to separate phases.
  • Analysis: Transfer 200 μL of organic phase to GC vial with insert for analysis.
5.2.2 GC-MS Parameters
  • Column: DB-WAX polyethylene glycol column (30 m × 0.25 mm × 0.25 μm)
  • Inlet temperature: 250°C in split mode (split ratio 10:1)
  • Carrier gas: Helium, constant flow 1.2 mL/min
  • Oven program: 40°C (hold 3 min), ramp to 240°C at 20°C/min, hold 5 min
  • Transfer line temperature: 250°C
  • Ion source temperature: 230°C
  • Mass range: 35-350 m/z
  • Solvent delay: 3.5 minutes
5.2.3 Identification and Quantification
  • Identification: this compound identification based on retention time (approximately 8.2-8.5 minutes) and characteristic mass fragments (41, 55, 69, 99, 117 m/z) [2]
  • Quantification: Use calibration curve based on peak area ratio (this compound/internal standard) versus concentration

Metabolic Engineering Strategies and Process Optimization

Pathway Engineering and Enzyme Selection

Successful metabolic engineering for this compound production requires careful selection of pathway enzymes and optimization of their expression. The crotonyl-CoA formation can be enhanced through several approaches:

  • Overexpression of thiolase (atoB) to catalyze the condensation of two acetyl-CoA molecules to acetoacetyl-CoA
  • Introduction of crotonase (crt) to convert acetoacetyl-CoA to crotonyl-CoA via enoyl-CoA hydratase activity
  • Downregulation of competing pathways such as polyhydroxybutyrate (PHB) synthesis that consume crotonyl-CoA

For the esterification step, identification of suitable alcohol acyltransferases (AATs) with activity toward hexanol and crotonyl-CoA is critical. Candidate AATs can be sourced from various organisms:

  • Fruit-derived AATs known for their broad substrate specificity toward alcohols and acyl-CoAs
  • Microbial AATs from ester-producing microorganisms such as Clostridium or Saccharomyces species
  • Engineered AAT variants with improved specificity and activity toward the target substrates

Expression of these pathway enzymes requires careful optimization of promoter strength, ribosome binding sites, and gene order in synthetic operons to balance flux and minimize metabolic burden. The use of inducible promoters allows separation of growth and production phases, potentially improving overall titers and yields.

Process Engineering and Optimization

Beyond genetic modifications, process parameters significantly impact this compound production efficiency. Key optimization areas include:

  • Carbon source selection: Testing various carbon sources (glucose, glycerol, acetate) for their effects on precursor supply and redox balance
  • Hexanol feeding strategy: Developing controlled addition protocols to maintain appropriate levels while minimizing cytotoxicity
  • In situ product removal: Implementing extraction systems using biocompatible organic solvents or adsorbent resins to mitigate product inhibition
  • Two-phase systems: Establishing aqueous-organic biphasic bioreactors with careful selection of extraction solvents based on partition coefficients and biocompatibility
  • Gas stripping: Applying mild temperature and gas flow to continuously remove this compound from the broth, particularly useful given the compound's relatively high boiling point

Additionally, dissolved oxygen control (for aerobic hosts) and redox potential monitoring can optimize the balance between biomass formation and product synthesis. For anaerobic hosts like Clostridium, maintaining strict anaerobic conditions is essential for both cell viability and product formation.

Pathway Visualization and Engineering Workflows

Metabolic Pathway Engineering for this compound Production

The conceptual pathway for microbial production of this compound integrates both native metabolism and engineered steps across potential host platforms. The visualization below outlines the key metabolic routes and engineering targets:

HexylCrotonatePathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH/ PFOR AcetoacetylCoA AcetoacetylCoA AcetylCoA->AcetoacetylCoA Thiolase (atoB) Competing2 TCA Cycle AcetylCoA->Competing2 CrotonylCoA CrotonylCoA AcetoacetylCoA->CrotonylCoA Crotonase (crt) HexylCrotonate HexylCrotonate CrotonylCoA->HexylCrotonate AAT Competing1 PHB Synthesis CrotonylCoA->Competing1 Competing3 Ethylmalonyl-CoA Pathway CrotonylCoA->Competing3 Hexanol Hexanol Hexanol->HexylCrotonate AAT Engineering Engineering Targets: - Overexpress atoB, crt, AAT - Downregulate competing pathways - Enhance hexanol supply Engineering->AcetoacetylCoA Engineering->CrotonylCoA Engineering->HexylCrotonate

Figure 1: Metabolic Engineering Pathway for this compound Production. The diagram illustrates the key biosynthetic route from central carbon metabolism to this compound, highlighting engineering targets and competing pathways that must be regulated to optimize production.

Integrated Experimental Workflow for Strain Development

The systematic development of this compound production strains follows an iterative design-build-test-learn cycle, as visualized below:

ExperimentalWorkflow Step1 Host Selection (E. coli, Clostridium, PPB) Step2 Pathway Design (Gene selection, expression strategy) Step1->Step2 Learn Sub1 • Genome sequence • Genetic tools • Native metabolism Step1->Sub1 Step3 Strain Construction (Gene editing, plasmid expression) Step2->Step3 Learn Sub2 • Enzyme sources • Promoter selection • Gene ordering Step2->Sub2 Step4 Screening & Analysis (GC-MS, growth, metabolites) Step3->Step4 Learn Sub3 • CRISPR editing • Plasmid design • Pathway balancing Step3->Sub3 Step5 Process Optimization (Feed strategy, product removal) Step4->Step5 Learn Sub4 • this compound titer • Byproduct analysis • Growth kinetics Step4->Sub4 Step6 Systems Analysis (Omics, modeling, target identification) Step5->Step6 Learn Sub5 • Extraction systems • Feeding strategy • Scale-up studies Step5->Sub5 Step7 Iterative Engineering (Rational design, adaptive evolution) Step6->Step7 Learn Sub6 • Transcriptomics • Flux balance analysis • Proteomics Step6->Sub6 Step7->Step2 Learn Sub7 • Library screening • Evolution experiments • Model-guided design Step7->Sub7

Figure 2: Integrated Workflow for Developing this compound Production Strains. The diagram outlines the systematic approach to strain engineering, from initial host selection through iterative improvement cycles based on multi-omics analysis and performance data.

Troubleshooting and Common Technical Issues

Successful implementation of this compound production platforms requires anticipation and resolution of common technical challenges:

  • Low this compound titers: This frequently results from insufficient precursor supply, particularly crotonyl-CoA. Solution: Overexpress thiolase (atoB) and crotonase (crt) genes, while downregulating competing pathways like PHB synthesis that consume crotonyl-CoA [5].
  • Hexanol cytotoxicity: Elevated hexanol concentrations can inhibit microbial growth. Solution: Implement fed-batch strategies with controlled hexanol feeding or use in situ product removal to maintain low aqueous concentrations [3].
  • Byproduct accumulation: Formation of organic acids or solvents can reduce carbon efficiency. Solution: Engineer redox balance through cofactor regeneration systems and delete key genes in competing pathways (e.g., buk for butyrate production in Clostridium) [6].
  • Genetic instability: Plasmid-based expression systems may show instability during extended cultivation. Solution: Integrate key genes into the chromosome or use stable plasmid systems with appropriate selection pressure.
  • Mass transfer limitations: The low aqueous solubility of this compound can limit productivity in bioreactors. Solution: Incorporate in situ extraction with biocompatible solvents like isopropyl myristate or use advanced reactor configurations that enhance interfacial area.

Analytical challenges may also arise during process development:

  • This compound quantification issues: Matrix effects can interfere with accurate quantification. Solution: Use standard addition methods for quantification and confirm identity with multiple detection methods (retention time, mass fragments).
  • Extraction efficiency variability: Inconsistent recovery during sample preparation affects data reliability. Solution: Include appropriate internal standards (e.g., methyl decanoate) added prior to extraction to correct for recovery variations.
  • Cell-associated product: Intracellular accumulation of this compound may lead to underestimation of total production. Solution: Include cell disruption in sample preparation and compare with extracellular-only measurements to determine distribution.

Conclusion and Future Perspectives

The metabolic engineering of microbial hosts for This compound production represents a promising alternative to traditional chemical synthesis, offering potential advantages in sustainability, selectivity, and process efficiency. While significant challenges remain in achieving economically competitive titers and productivities, the foundational knowledge from engineering related metabolic pathways in various microorganisms provides a solid starting point for further development.

Future research directions should focus on several key areas:

  • Enzyme engineering to develop improved alcohol acyltransferases with higher activity and specificity for hexanol and crotonyl-CoA
  • Dynamic pathway regulation to balance growth and production phases, potentially using metabolite-responsive promoters
  • Host robustness engineering to enhance tolerance to both hexanol and this compound, possibly through adaptive laboratory evolution or rational engineering of membrane composition
  • Integrated bioprocessing combining fermentation with advanced product recovery methods to mitigate product inhibition and simplify downstream processing
  • Systems metabolic engineering employing multi-omics analyses and computational modeling to identify non-intuitive engineering targets and optimize flux through the synthetic pathway

As synthetic biology tools continue to advance and our understanding of microbial metabolism deepens, the prospects for economically viable bio-based production of this compound and other valuable esters continue to improve. The protocols and strategies outlined in this document provide a foundation for researchers to develop and optimize their own production platforms for this valuable compound.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Hexyl Crotonate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexyl Crotonate and GC-MS Analysis

This compound is an organic compound belonging to the class of fatty acid esters, specifically characterized as a carboxylic ester derivative of a fatty acid. With the chemical formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol, this compound is structurally classified as an α,β-unsaturated carboxylic ester with the IUPAC name hexyl (2Z)-but-2-enoate [1]. This compound is of significant interest in various industrial and research applications, particularly in the flavor and fragrance industry where it imparts sweet, caramel, green, walnut, and oily flavor notes [1]. The compound's relatively non-polar nature (predicted logP = 3.64) and low water solubility (0.1 g/L) make it particularly amenable to analysis by gas chromatography-mass spectrometry (GC-MS) [1].

GC-MS analysis represents a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry [2]. This combination provides an efficient analytical tool for separating, identifying, and quantifying individual components in complex mixtures [2]. In the GC system, components are separated based on their differential partitioning between a mobile gas phase (typically helium or hydrogen) and a stationary phase in a capillary column, while the MS system fragments the eluted compounds and detects the resulting ions based on their mass-to-charge ratios (m/z) [2] [3]. For researchers and analysts working with this compound, GC-MS offers a robust methodology for both qualitative identification and quantitative determination in various matrices, which is essential for quality control, research and development, and regulatory compliance across multiple industries.

Sample Preparation Protocols

Sample Collection and Preservation

Proper sample handling is critical for maintaining sample integrity and ensuring accurate analytical results. Sample collection procedures must be tailored to the specific matrix being analyzed:

  • Liquid samples: Collect in clean, amber glass containers with PTFE-lined caps to prevent contamination and volatile loss. For aqueous samples, adjust pH to approximately 4-5 if possible to enhance stability of ester compounds [4].

  • Solid samples: Homogenize using appropriate equipment (e.g., blender, mortar and pestle) prior to sampling. For plant or tissue materials, flash freezing in liquid nitrogen is recommended to halt enzymatic activity that could degrade target analytes [4].

  • Food and consumer products: Ensure representative sampling from multiple batches. Record batch numbers and expiration dates for traceability [5].

All samples should be stored at -80°C whenever possible to preserve metabolic profiles and prevent degradation of target compounds [4]. For short-term storage (up to 48 hours), -20°C is acceptable. Implement a first-in-first-out system for sample analysis to minimize storage time-related degradation.

Extraction and Pre-concentration Methods

Liquid-liquid extraction (LLE) is the recommended approach for isolating this compound from various matrices. The following optimized protocol is adapted from general metabolomics approaches [4] with modifications specific to fatty acid esters:

  • For aqueous matrices: Transfer 10 mL of sample to a 50 mL centrifuge tube. Add 20 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a water bath maintained at 25°C. Centrifuge at 4,000 × g for 10 minutes to achieve phase separation. Carefully collect the lower organic phase using a Pasteur pipette [4].

  • For solid matrices: Weigh 1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of methanol and vortex for 30 seconds. Then add 20 mL of chloroform and 8 mL of deionized water. Homogenize using a probe homogenizer for 1 minute at medium speed. Centrifuge at 4,000 × g for 15 minutes and collect the organic phase [4].

  • Internal standard addition: Add 50 μL of a 100 μg/mL deuterated hexyl ester (e.g., hexyl benzoate-d5) solution as an internal standard prior to extraction to correct for procedural losses and matrix effects [4].

After extraction, concentrate the extract under a gentle stream of nitrogen at 30°C to approximately 500 μL. Transfer to a GC vial with a 200 μL insert for analysis. If necessary, further cleanup can be achieved using solid-phase extraction (SPE) with silica cartridges, eluting with 5 mL of hexane:ethyl acetate (9:1, v/v) [3].

Derivatization Procedures

While this compound is typically volatile enough for direct GC-MS analysis, derivatization may be necessary when analyzing trace levels or in complex matrices. The heptafluorobutyl chloroformate (HFBCF) derivatization protocol has shown excellent results for similar compounds [6]:

  • Transfer 100 μL of extracted sample to a derivatization vial.
  • Add 50 μL of HFBCF reagent and 50 μL of pyridine as a catalyst.
  • Heat at 60°C for 30 minutes with occasional shaking.
  • Cool to room temperature, then add 500 μL of hexane and 200 μL of deionized water.
  • Vortex for 1 minute and centrifuge at 2,000 × g for 5 minutes.
  • Collect the hexane layer for GC-MS analysis [6].

This derivatization approach enhances detection sensitivity and improves chromatographic performance for trace analysis [6].

Table 1: Quality Control Samples for this compound Analysis

QC Sample Type Preparation Method Purpose Acceptance Criteria
Method Blank All reagents without sample Detect contamination This compound < LOD
Matrix Blank Similar matrix without analyte Assess matrix interference No co-eluting peaks
QC Standard Pre-spiked at known concentration Monitor instrument performance 85-115% of expected value
Duplicate Sample Split sample preparation Precision assessment RSD < 15%

GC-MS Instrumentation and Conditions

Gas Chromatography Parameters

Chromatographic separation is critical for resolving this compound from potential interferents in complex samples. The following optimized conditions provide excellent separation for this compound:

  • GC system: Agilent 8890, Thermo Scientific TRACE 1300, or equivalent [3]
  • Injection system: Split/splitless injector operated in splitless mode
  • Injection volume: 1 μL
  • Carrier gas: Helium, constant flow mode at 1.2 mL/min
  • Injector temperature: 250°C
  • Column: Equity-5 or DB-5MS (30 m × 0.25 mm ID × 0.25 μm film thickness) [3]
  • Oven temperature program: Initial 50°C (hold 2 min), ramp to 180°C at 15°C/min, then to 300°C at 5°C/min (hold 5 min)
  • Run time: 30 minutes
  • Transfer line temperature: 280°C

Under these conditions, this compound typically elutes between 12-14 minutes, depending on the specific column and instrument conditions [1]. The choice of a 5% phenyl polysiloxane stationary phase provides an optimal balance of efficiency and selectivity for medium-polarity compounds like fatty acid esters [3].

Mass Spectrometry Detection

Mass spectrometric detection enables both identification and quantification of this compound. The following parameters are recommended:

  • MS system: Single quadrupole, triple quadrupole, or HRAM instrument [3]
  • Ionization mode: Electron impact (EI) at 70 eV
  • Ion source temperature: 230°C
  • Quadrupole temperature: 150°C
  • Solvent delay: 3 minutes
  • Data acquisition mode: Full scan (m/z 40-450) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative work
  • EM voltage: Relative to autotune result

For targeted quantification, the following characteristic ions should be monitored in SIM mode: m/z 55 (quantifier ion), m/z 83, m/z 101, and m/z 117 (qualifier ions) [1]. The ratio of these ions should be consistent with reference standards (±20% relative to standard) for positive identification.

Table 2: Optimized GC-MS Conditions for this compound Analysis

Parameter Recommended Setting Alternative Options
Column Type 5% phenyl polysiloxane 100% dimethyl polysiloxane
Injection Mode Splitless (1 min purge) Pulsed splitless
Liner Type Single taper, deactivated Baffled liner for dirty samples
Carrier Gas Helium, 1.2 mL/min Hydrogen, 1.5 mL/min
Detection Mode EI, 70 eV CI for confirmation

Data Interpretation and Analysis

Qualitative Identification

Identifying this compound in samples requires multiple lines of evidence to ensure accurate characterization:

  • Retention time matching: The sample's retention time should match that of an authentic standard within ±0.1 minutes under identical analytical conditions [5]. The use of retention indices (relative to alkane standards) provides additional confirmation, with this compound having a predicted retention index of approximately 1250-1350 on standard non-polar columns [7].

  • Mass spectral matching: The acquired mass spectrum should be compared to reference spectra in databases such as NIST, Wiley, or FooDB [1]. Match factors greater than 800 (out of 1000) are generally considered acceptable for tentative identification, with matches above 900 considered excellent [7].

  • Ion ratio verification: For confirmation, the ratios of key fragment ions (m/z 55, 83, 101, 117) should be within ±20% of those obtained from standard analyses [3].

The characteristic fragmentation pattern of this compound includes a base peak at m/z 55, corresponding to [C₃H₃O]⁺, with significant fragments at m/z 83 [C₄H₃O₂]⁺, m/z 101 [C₄H₅O₃]⁺, and the molecular ion at m/z 170 typically having low abundance, which is common for esters under EI conditions [1].

Quantitative Analysis

Accurate quantification of this compound requires careful method validation and implementation of quality controls:

  • Calibration curve: Prepare a series of standards ranging from 0.1 to 100 μg/mL in an appropriate solvent. A minimum of five concentration levels plus blank should be used, with correlation coefficients (R²) ≥ 0.995 [5].

  • Internal standard quantification: Use deuterated analogs or structurally similar compounds (e.g., hexyl benzoate-d5) as internal standards to correct for injection volume variations, matrix effects, and instrument sensitivity drift [4].

  • Method validation: Establish method performance characteristics including:

    • Linearity: R² ≥ 0.995 over the working range
    • Accuracy: 85-115% recovery for most matrices
    • Precision: ≤15% relative standard deviation (RSD)
    • Limit of detection (LOD): Typically 0.01-0.1 μg/mL depending on matrix and instrument sensitivity
    • Limit of quantification (LOQ): Typically 0.05-0.5 μg/mL [5]

For complex matrices, the standard addition method is recommended to account for matrix effects. This involves spiking samples with known concentrations of this compound and comparing the response to unspiked samples [5].

Applications in Various Matrices

Food and Flavor Analysis

In food and flavor applications, GC-MS analysis of this compound is essential for quality control and product development. The compound's flavor profile—described as sweet, caramel, green, walnut, and oily—makes it valuable in various food products [1]. For analysis in food matrices:

  • Fatty foods: Use accelerated solvent extraction (ASE) or pressurized liquid extraction (PLE) with hexane:acetone (1:1) at elevated temperatures (80-100°C) and pressures (1500-2000 psi) [5].
  • Aqueous products: Employ solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers for direct extraction from beverages or liquid flavorings [3].
  • Complex matrices: Implement comprehensive two-dimensional GC-MS (GC×GC-MS) for challenging samples with co-eluting compounds that may interfere with identification or quantification [7].

Regulatory compliance often requires demonstration of method validity through participation in proficiency testing schemes and implementation of quality control protocols aligned with organizations like the Metabolomics Quality Assurance and Quality Control Consortium (mQACC) [4].

Pharmaceutical and Biomedical Applications

While this compound itself is not a pharmaceutical compound, its analysis is important in pharmaceutical quality control when it appears as an excipient, impurity, or degradation product. Key applications include:

  • Residual solvent testing: Monitoring for this compound as a potential manufacturing residue using headspace GC-MS techniques similar to ICH Q3C guidelines [5].
  • Polymer and excipient analysis: Analysis of polymeric drug delivery systems where this compound may be used as a monomer or plasticizer [2].
  • Metabolite profiling: Investigation of ester-containing prodrugs that may metabolize to compounds structurally similar to this compound [4].

For biological samples, enhanced sample cleanup is typically required, often involving double liquid-liquid extraction or SPE cleanup prior to analysis to remove interfering lipids and proteins [4].

Environmental and Industrial Applications

Environmental monitoring of this compound may be necessary in cases of industrial discharges or contamination incidents. Analytical approaches include:

  • Water analysis: Direct immersion SPME or purge-and-trap concentration followed by GC-MS analysis, with detection limits in the low ng/L range achievable [3].
  • Soil and sediment: Microwave-assisted extraction (MAE) or ultrasonic extraction with dichloromethane:acetone (1:1), followed by silica gel cleanup to remove interfering humic substances [3].
  • Air and vapor sampling: Thermal desorption tubes with Tenax TA adsorbent, with sampling volumes of 1-10 liters, followed by thermal desorption-GC-MS analysis [3].

In industrial settings, GC-MS analysis of this compound is used for process monitoring, raw material qualification, and waste stream analysis to ensure regulatory compliance and process efficiency.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound analysis using GC-MS:

hexyl_crotonate_workflow This compound GC-MS Analysis Workflow start Sample Collection preservation Sample Preservation (-80°C storage) start->preservation Immediate extraction Sample Extraction (Liquid-liquid extraction with chloroform:methanol) preservation->extraction Thaw when ready derivatization Derivatization (HFBCF protocol for enhanced sensitivity) extraction->derivatization Optional step concentration Concentration (Nitrogen evaporation to 500 μL) extraction->concentration Bypass derivatization derivatization->concentration Hexane phase gc_injection GC Injection (Splitless mode, 1 μL) concentration->gc_injection GC vial transfer gc_separation Chromatographic Separation (DB-5MS column, temperature programming) gc_injection->gc_separation Carrier gas ms_detection MS Detection (EI ionization, 70 eV Full scan or SIM mode) gc_separation->ms_detection Eluting compounds data_acquisition Data Acquisition ms_detection->data_acquisition Mass spectra qualitative Qualitative Analysis (Retention time matching, Mass spectral library search) data_acquisition->qualitative Peak integration quantitative Quantitative Analysis (Calibration curve, Internal standard method) qualitative->quantitative Confirmed ID reporting Result Reporting (QC validation, data interpretation) quantitative->reporting Calculated concentration end Analysis Complete reporting->end Final report

Figure 1: Complete analytical workflow for this compound analysis by GC-MS, showing all stages from sample collection to final reporting

Troubleshooting and Optimization

Method optimization may be required when adapting this protocol to specific instruments or challenging matrices. Common issues and solutions include:

  • Peak tailing: Replace GC liner, trim 10-15 cm from the column inlet, or check for active sites in the flow path. Use more deactivated liners and columns for problematic samples [3].
  • Low sensitivity: Consider derivatization with HFBCF, increase sample volume in extraction, or switch to SIM mode for target ions [6].
  • Retention time shifts: Check carrier gas flow consistency, ensure proper oven temperature calibration, and verify the integrity of the GC column [5].
  • High background: Implement additional cleanup steps such as SPE, use higher purity solvents, or replace the GC liner and seal [3].

Method robustness can be enhanced through regular system suitability tests using reference standards and participation in proficiency testing programs when available. Document all method modifications and performance characteristics to maintain regulatory compliance and ensure data defensibility [4].

Conclusion

This comprehensive protocol for GC-MS analysis of this compound provides researchers and analysts with a robust methodological framework applicable across various industries and sample types. The method leverages the separation power of gas chromatography coupled with the identification capability of mass spectrometry to deliver reliable qualitative and quantitative data [2]. By adhering to the detailed sample preparation, instrumentation conditions, and quality control measures outlined in this document, laboratories can implement this analysis with confidence in its accuracy, precision, and reliability.

The flexibility of the protocol allows for adaptation to various laboratory settings and analytical requirements, from routine quality control to research and method development. Future improvements may include the incorporation of 2D-GC techniques for enhanced separation in complex matrices [7], implementation of retention time prediction algorithms for additional confirmation [7], and development of high-throughput automated systems for increased efficiency in large-scale studies.

References

Hexyl Crotonate: Chemical and Physical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of hexyl crotonate that are relevant for handling and formulation.

Property Specification / Value Source / Comments
CAS Number 19089-92-0 (also listed for (E)-isomer: 1617-25-0) [1] [2] [3]
Molecular Formula C10H18O2 [1] [2] [3]
Molecular Weight 170.25 g/mol [1] [2]
Physical Form Colorless to pale yellow, mobile liquid [4] [2]
Odor Profile Fruity; fresh pear, pineapple, with hints of green walnut and caramel [4] [3]
Boiling Point 213°C - 216°C @ 760 mm Hg [2] [5] [3]
Flash Point 88°C - 93°C (193°F) [4] [1] [3]
Density 0.885 g/mL at 25 °C [1] [3]
Water Solubility ~52.1 mg/L at 25 °C (practically insoluble) [5]

Stability and pH Sensitivity

The core stability concern for this compound is its susceptibility to base-catalyzed hydrolysis, a common reaction for ester compounds [4]. In high-pH environments, the ester bond is cleaved, reverting the molecule into its precursor acids, namely crotonic acid and hexanol, which degrades its olfactory character and functionality.

The table below presents key stability parameters and quantitative data on its hydrolysis.

Parameter Details & Quantitative Data
Primary Instability Susceptible to hydrolysis (saponification) in high-pH products [4].
Hydrolysis Rate Constant (Kb) Total Kb at 25°C for pH > 8: 7.497 × 10-3 L mol-1 sec-1 [5].
Predicted Half-Life At 25°C: ~2.93 years at pH 8; ~29.3 years at pH 7 [5].
Functional Use Impact Decomposition leads to loss of fruity aroma and potential formulation incompatibility.

Experimental Protocol: Assessing Stability in Formulations

This protocol provides a methodology to experimentally determine the stability of this compound in your specific high-pH product matrix.

Objective

To evaluate the chemical stability of this compound in a high-pH model formulation over time by measuring its concentration.

Materials and Equipment
  • Test Material: this compound (≥95% purity)
  • Model Formulation Base: A placebo of your product without active ingredients, adjusted to target pH levels (e.g., pH 8, 9, 10).
  • Equipment: pH meter, analytical balance, gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS), controlled temperature incubator or oven.
Experimental Workflow

The following diagram outlines the key stages of the stability assessment protocol.

Start Prepare Model Formulation Base A Spike with this compound (Typical use level: 0.2-1%) Start->A B Adjust Aliquots to Target pH (e.g., 7, 8, 9, 10) A->B C Transfer to Sealed Vials B->C D Incubate at Stable Temperature (e.g., 25°C, 40°C) C->D E Sample at Time Intervals (t=0, 1, 2, 4 weeks) D->E F Extract and Analyze via GC-FID/MS E->F G Quantify % Recovery F->G End Analyze Data and Determine Shelf-life G->End

Procedure
  • Formulation and Incubation
    • Preparation: Prepare a sufficient quantity of the model formulation base.
    • Dosing: Incorporate this compound into the base at a representative concentration for your application (e.g., 0.5% w/w). Homogenize thoroughly.
    • pH Adjustment: Divide the spiked formulation into several aliquots. Precisely adjust each aliquot to a different target pH covering a relevant range (e.g., 7.0, 8.0, 9.0, 10.0).
    • Storage: Dispense each pH-adjusted formulation into sealed, headspace-minimized vials. Place vials in controlled incubators at specified temperatures (e.g., 25°C for real-time, 40°C for accelerated studies).
  • Sampling and Analysis
    • Sampling: Remove samples in triplicate from each storage condition at predetermined time points (e.g., 0, 1, 2, 4 weeks).
    • Extraction: Accurately weigh each sample and extract this compound using a suitable organic solvent (e.g., dichloromethane or hexane). An internal standard should be added for precise quantification.
    • Analysis: Analyze the extracts using GC-FID or GC-MS. Compare peak areas against a freshly prepared calibration curve.
    • Data Calculation: Calculate the percentage of this compound recovered at each time point relative to the t=0 sample.

Formulation Strategies for Mitigation

Given its inherent instability, the following strategies are recommended for formulating with this compound:

  • pH Control: The most effective strategy is to maintain the final product pH below 8. Formulate in the neutral to slightly acidic range where possible to minimize hydrolysis [4] [5].
  • Product Type Selection: Reserve the use of this compound for products with a naturally low or neutral pH. It is well-suited for fine perfumes, alcoholic fragrances, and skin care products with pH 5.5-7. Avoid its use in high-pH systems like heavy-duty cleaners or hair relaxers [4].
  • Storage: For raw material storage, keep this compound in a cool, dark place in a tightly sealed container to minimize exposure to air, heat, and moisture, which can extend its shelf life to 2-3 years [4].

Conclusion

This compound is a valuable aroma chemical with a appealing fruity profile, but its application is limited by its susceptibility to base-catalyzed hydrolysis. Quantitative data confirms its degradation rate increases significantly in alkaline environments. Successful formulation requires careful pH control and product selection. The experimental protocol provided will enable you to generate product-specific stability data to ensure efficacy and shelf-life.

References

Potential Biosynthetic Pathways and Engineering Strategies

Author: Smolecule Technical Support Team. Date: February 2026

While the search results do not describe a direct biosynthetic route for hexyl crotonate, they highlight well-established microbial engineering strategies that can be adapted for its production. The general approach involves engineering a microbial host to produce the core metabolite and then expressing the specific enzymes to form the target compound.

The diagram below illustrates this general workflow for developing a microbial cell factory, integrating strategies reported for similar molecules [1] [2].

G cluster_0 Genetic Engineering Strategies Start Start: Project Definition HostSelection Host Selection (E. coli, S. cerevisiae, etc.) Start->HostSelection PathwayDesign Pathway Design & Assembly HostSelection->PathwayDesign GeneticEngineering Genetic Engineering (Gene Insertion/Deletion) PathwayDesign->GeneticEngineering StrainValidation Strain Validation (PCR, Sequencing) GeneticEngineering->StrainValidation GE1 Block Competitive Pathways GeneticEngineering->GE1 Fermentation Fermentation Optimization StrainValidation->Fermentation ProductAnalysis Product Analysis & Purification Fermentation->ProductAnalysis End High-Quality Product ProductAnalysis->End GE2 Overexpress Key Enzymes GE3 Refactor Regulatory Networks GE3->StrainValidation

General workflow for engineering a microbial biosynthetic system

The table below summarizes the core engineering strategies that can be employed, drawing from successful cases for other natural products [1] [2].

Table 1: Key Engineering Strategies for Microbial Biosynthesis

Strategy Description Example Application
Genome Remodeling Deletion of genes involved in competitive pathways to direct metabolic flux toward the target product. In Amycolatopsis orientalis, deleting putative competitive pathways increased antibiotic precursor yield by 89% [2].
Pathway Reconstruction Introduction of heterologous genes from other organisms to reconstruct a biosynthetic pathway in the chassis host. 26 genes from 10 different organisms were expressed in yeast to produce tropane alkaloids [3].
Regulatory Refactoring Overexpression of pathway-specific regulatory genes or global regulators to enhance the expression of biosynthetic genes. Overexpressing the regulator strR in A. orientalis improved antibiotic production [2].
Enzyme Engineering Improving enzyme functionality, solubility, or activity through directed evolution or machine-learning-guided design. Addresses limitations of natural enzymes like monoterpene synthases to enhance pathway efficiency [1].
Fermentation Optimization Scaling up and optimizing bioreactor conditions (e.g., medium composition, feeding strategy) for high-yield production. Scaling A. orientalis fermentation to a 15 L bioreactor increased final product titer to 725 mg/L [2].

Detailed Experimental Protocol

The following protocol is a synthesis of general methods from the literature for engineering microbial biosynthesis systems [1] [2]. You would need to identify and characterize the specific genes for crotonyl-CoA ligase and an alcohol acyltransferase that uses hexanol.

Objective: To engineer a microbial strain for the production of this compound.

Required Materials:

  • Strains: Chassis organism (e.g., E. coli DH10B, S. cerevisiae CEN.PK2).
  • Vectors: Plasmid systems suitable for the host (e.g., pSET153, pKCCas12a for actinomycetes; CRISPR-based plasmids for yeast).
  • Enzymes: Restriction enzymes, Gibson Assembly or similar cloning kits, Phusion DNA polymerase.
  • Media: LB, YPD, and defined fermentation media.

Methodology:

  • Strain Engineering

    • Design:
      • Identify a pathway for producing crotonyl-CoA, a central metabolite. This could involve the Ethylmalonyl-CoA (EMC) pathway or β-oxidation [4].
      • Source a gene for a crotonyl-CoA ligase/synthetase and a gene for an alcohol acyltransferase with specificity for hexanol.
    • Cloning:
      • Amplify the coding sequences of the target genes with optimized promoters and terminators (e.g., strong, constitutive promoters like gapdh) [2].
      • Clone these expression cassettes into an appropriate integrative or shuttle plasmid.
    • Transformation:
      • Introduce the constructed plasmid into the microbial host via methods like heat-shock (for E. coli) or intergeneric conjugation/LiAc transformation (for actinomycetes/yeast) [2].
    • Screening:
      • Select transformants on antibiotic-containing media.
      • Validate correct genetic modifications using colony PCR and DNA sequencing.
  • Fermentation and Analysis

    • Seed Culture: Inoculate a single colony into a rich medium (e.g., 5 mL LB) and grow overnight.
    • Bioreactor Inoculation: Transfer the seed culture to a bioreactor containing a defined production medium. The example below is based on a 1 L scale.
    • Fermentation Conditions [2]:
      • Temperature: 30°C
      • pH: Maintain at 7.0 using automatic addition of 1M NaOH or 1M HCl.
      • Aeration: 1 vvm (volume per volume per minute).
      • Agitation: 300-500 rpm to maintain dissolved oxygen >30%.
      • Feeding: Implement a fed-batch strategy with a carbon source (e.g., glucose) to maintain a low, non-repressing level (~10 g/L) after initial batch consumption.
    • Product Extraction and Analysis:
      • Sampling: Periodically withdraw culture broth.
      • Extraction: Centrifuge to separate cells. Extract this compound from the supernatant using an equal volume of organic solvent (e.g., ethyl acetate). Vortex and separate phases.
      • Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Application Notes and Future Perspectives

The synthesis of flavor and fragrance compounds like this compound via microbial biosynthesis represents a sustainable alternative to plant extraction or chemical synthesis [1]. This method provides access to "natural" labeled products, which are often preferred by consumers.

Future efforts to produce this compound will likely rely on advanced enzyme and metabolic engineering. Key areas of development include [1]:

  • Machine Learning: Using AI models to predict enzyme function and guide protein engineering for better-performing acyltransferases.
  • Compartmentalization: Targeting biosynthetic enzymes to specific organelles in yeast (e.g., peroxisomes) to concentrate substrates and prevent loss to competing pathways.
  • Host Engineering: Developing microbial hosts with higher tolerance to toxic intermediates and final products like terpenes, which may share hydrophobicity with this compound.

References

hexyl crotonate hydrolysis prevention strong acids bases

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Vulnerability & Prevention

Hexyl crotonate is an ester, a functional group known to be susceptible to hydrolysis, especially under extreme pH conditions [1]. The table below summarizes its vulnerability and key prevention strategies:

Factor Description Prevention / Handling Recommendation
Strong Acids/Bases High concentrations of strong acids (HCl, H2SO4) or bases (NaOH, KOH) catalyze ester hydrolysis [1]. Avoid high/low pH conditions; use neutral or mildly acidic environments for stability [2].
pH Sensitivity Performance drops in very high-pH products; esters may hydrolyze [2]. Do not use in high-pH cleaning products; check formulation pH compatibility [2].
Chemical Stability Generally stable and well-behaved in blends when kept away from hydrolyzing conditions [2]. Store in cool, dark place with minimal air in container to maintain integrity over 2-3 year shelf life [2].

Hydrolysis Reaction Mechanism

For researchers, understanding the reaction mechanism aids in troubleshooting. The following diagram illustrates the acid-catalyzed hydrolysis pathway, a common mechanism for ester cleavage [1].

Compound1 This compound (C10H18O2) Protonation Step 1: Protonation (Carbonyl Oxygen) Compound1->Protonation Intermediate Conjugate Acid Intermediate Protonation->Intermediate Nucleophile Step 2: Nucleophilic Attack (Water Molecule) Intermediate->Nucleophile Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral ProtonTransfer Step 3: Proton Transfer Tetrahedral->ProtonTransfer ProtonatedAmine Protonated Intermediate ProtonTransfer->ProtonatedAmine Elimination Step 4: Elimination ProtonatedAmine->Elimination Products Crotonic Acid + Hexanol Elimination->Products

Experimental Protocol: Stability Assessment

This protocol helps evaluate this compound stability under different pH conditions.

  • Objective: To determine the stability of this compound when exposed to aqueous environments at different pH levels.
  • Materials:
    • This compound
    • Buffer solutions (pH 2.0, 7.0, 10.0)
    • Organic solvent (e.g., Diethyl ether or Dichloromethane)
    • Anhydrous Sodium Sulfate
    • Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) setup
  • Procedure:
    • Prepare three test solutions, each containing a small, weighed amount of this compound (e.g., 100 mg) in 10 mL of a different pH buffer.
    • Seal the vials and incubate them in a water bath at 40°C with gentle agitation.
    • Monitor the reaction over 24 hours by periodically extracting a small aliquot (0.5 mL) with organic solvent.
    • Dry the organic extract over anhydrous sodium sulfate and analyze by GC or TLC for the presence of this compound and its hydrolysis products (crotonic acid and hexanol).
    • Compare the rate of disappearance of this compound and appearance of products across the different pH conditions.

Technical Support FAQs

  • What should I do if my formulation containing this compound becomes acidic?

    • Immediately check the pH. If it has dropped significantly, neutralize it with a mild base. However, be aware that the ester may have already started to hydrolyze. Assess the damage by checking for a change in odor profile (loss of fruity notes) and consider reformulating with better pH buffers or stabilizers.
  • Can I use this compound in a clear, aqueous-based product?

    • It is not recommended for long-term stability in aqueous systems. This compound is almost insoluble in water [2], and over time, even at neutral pH, hydrolysis can occur. For such products, consider alternative water-soluble fragrance ingredients or use micro-encapsulation to protect the ester.
  • How can I test for hydrolysis of this compound in my product?

    • Simple organoleptic testing (smell) can indicate a problem if the characteristic pear-pineapple scent is fading. For a more precise analysis, use analytical techniques like Gas Chromatography (GC) to monitor the concentration of this compound and the appearance of hexanol and crotonic acid over time.

References

improving hexyl crotonate synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Core Synthesis & Troubleshooting

For a foundational and well-tested procedure, the classic synthesis of sec-butyl crotonate provides a reliable model. The method and its critical notes are directly applicable to synthesizing hexyl crotonate by substituting the alcohol.

Step Key Parameter Value/Description Purpose/Rationale
Esterification Crotonic Acid 3.0 moles Starting material.
Alcohol (Hexanol) 5.0 moles 67% excess to drive equilibrium.
Acid Catalyst 6-7 mL conc. H₂SO₄ Standard catalyst.
Solvent 300 mL Benzene Azeotropically removes water.
Equipment Water separator (e.g., Dean-Stark) Continuously removes water, shifting equilibrium.
Reaction Time ~12 hours reflux Until no more water separates.
Work-up Washing 10% Na₂CO₃ solution Neutralizes residual acid.
Drying MgSO₄ Removes trace water.
Purification Fractional distillation under reduced pressure Isolates pure ester.

Detailed Protocol from Organic Syntheses [1]:

  • In a 2L round-bottom flask, combine 258 g (3.0 moles) of crotonic acid, 370 g (5.0 moles) of sec-butyl alcohol (substitute with an equivalent molar amount of 1-hexanol), 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene. Add a few boiling chips.
  • Fit the flask with a water separator and reflux condenser. Heat the mixture under reflux for about 12 hours until no further water separation is observed (approximately 65 mL).
  • Cool the mixture, dilute with 200 mL of diethyl ether, and wash the organic layer with 10% sodium carbonate solution until neutral to litmus.
  • Wash with saturated sodium chloride solution, and dry the organic phase over magnesium sulfate.
  • Remove the solvents by distillation and purify the crude ester via fractional distillation under reduced pressure.

The original procedure reports a yield of 85-90% for sec-butyl crotonate. Key factors for success are using an excess of alcohol and continuously removing water to favor the product side of the equilibrium [1].

Troubleshooting Common Yield Issues

The following table addresses specific problems and solutions derived from the general procedure and related chemistry.

Problem Possible Cause Solution & Preventive Measures
Low Esterification Yield Equilibrium favors reactants; water not removed. Use excess alcohol (e.g., 1.5-2.0 eq); use a water separator (e.g., Dean-Stark) with a solvent like benzene or toluene to remove water [1].
Incomplete reaction or impure starting materials. Ensure crotonic acid is of high purity and dry; confirm reaction has proceeded to completion by monitoring water collection; extend reflux time if needed [1].
Low Yield in Grignard Addition Side reactions (e.g., polymerization, enolate formation). Use a large excess of Grignard reagent (e.g., 3.25 eq); high dilution of the ester; very slow addition of the ester solution (over 1.5-3 hours) with effective stirring and cooling in an ice bath [1].
Add a catalytic amount of cuprous chloride (CuCl). This can improve yields from ~70% to 80-85% for the addition step [1].
Product Purity Issues Unwanted isomers or byproducts. Research indicates that the geometric purity of the starting crotonate ester (trans/cis ratio) can influence the outcome and enantioselectivity of subsequent reactions. Using a geometrically pure trans-crotonate ester is recommended for more predictable results [2].

Experimental Workflow

The diagram below outlines the key decision points in the synthesis and purification process, based on the established protocols [1].

synthesis_workflow Start Start Synthesis Esterification Esterification Reaction (Crotonic Acid + Hexanol) Start->Esterification Workup Work-up and Isolation Esterification->Workup CheckYield1 Yield < 85%? Workup->CheckYield1 Troubleshoot1 Check: Water removal, Acid catalyst, Reagent excess CheckYield1->Troubleshoot1 No Purify Purify this compound (Distillation) CheckYield1->Purify Yes Troubleshoot1->Esterification NextStep Proceed to Next Reaction (e.g., Grignard Addition) Purify->NextStep CheckYield2 Addition Yield Low? NextStep->CheckYield2 CheckYield2->NextStep Yes Troubleshoot2 Check: Slow ester addition, Cooling, Grignard excess Consider CuCl catalyst CheckYield2->Troubleshoot2 No Troubleshoot2->NextStep

Advanced Application Note

While not a direct yield improvement for the ester synthesis itself, research into the Sharpless Asymmetric Dihydroxylation (SAD) of crotonate esters offers valuable insights. Studies show that the choice of ester group (e.g., methyl, ethyl, n-hexyl, benzyl) can significantly impact both the yield and enantioselectivity of subsequent transformations [2].

For example, in SAD reactions, n-hexyl crotonate provided an 88% yield of the dihydroxylated product, though with lower enantioselectivity (80% ee) compared to other esters under identical conditions [2]. This highlights that optimizing the ester structure is a strategic consideration for the overall synthetic pathway.

Recommended Internal Validation

References

hexyl crotonate storage conditions shelf life

Author: Smolecule Technical Support Team. Date: February 2026

Hexyl Crotonate Storage & Shelf Life Guide

Aspect Specification / Guideline
Recommended Storage Temperature Cool, dark cupboard; refrigeration at ~4°C can extend life [1].
Shelf Life 2 to 3 years before the scent profile may begin to fade [1].
Key Stability Enemies Heat, light, and oxygen [1].
Container Headspace Keep to a minimum; keep containers as full as possible [1].
Safe Disposal (Small Amounts) Spread on blotter paper, evaporate in a ventilated area, and dispose of dry paper in trash [1].

Experimental Protocol: Verifying Stability

For research requiring precise stability data, you can adapt the following general protocol based on established drug stability study principles [2].

Objective: To determine the chemical stability of this compound under various forced degradation conditions.

Methodology:

  • Stress Testing: Expose the chemical to stress conditions including acidic, basic, oxidative, thermal, and photolytic environments [2].
  • Analysis: Use techniques like Liquid Chromatography tandem Mass Spectrometry (LC/MS/MS) to separate and identify the parent compound and any degradation products [3].
  • Data Analysis: Monitor the peak area of this compound over time to calculate the degradation rate and identify the formation of impurities [3].

The workflow for this stability testing protocol is as follows:

G Start Start: Stability Test Stress Apply Stress Conditions Start->Stress Analyze LC/MS/MS Analysis Stress->Analyze Data Quantify Degradation Analyze->Data End Report Shelf Life Data->End

Troubleshooting Common Scenarios

  • Problem: The material has solidified or become viscous after refrigeration.

    • Solution: This is a known issue for some aroma chemicals at low temperatures [4]. Gently warm the bottle to room temperature and agitate until it returns to a liquid state. Always allow refrigerated materials to acclimate to room temperature for about an hour before opening to prevent moisture condensation inside the bottle [4].
  • Problem: The odor profile seems weak or has changed.

    • Solution: This likely indicates the material is past its shelf life or was improperly stored [1]. Check the "Date Opened" on your label. For future batches, ensure storage in a cool, dark place with minimal container headspace [1].
  • Problem: You need to dispose of a large volume of expired material.

    • Solution: Do not pour it down the drain [1]. Collect it in a sealed container and take it to your local hazardous waste disposal center for professional handling [1].

Frequently Asked Questions (FAQs)

Q1: Can I store all my aroma chemicals in the same refrigerator? A1: It is best to use a dedicated lab refrigerator. Be aware that different chemicals have different optimal storage temperatures. For instance, aldehydes and citrus materials may benefit from colder storage (~4°C), while others like resins are fine at ~12°C [4]. Some materials may solidify at lower temperatures [4].

Q2: Why is it so important to minimize air in the storage bottle? A2: Oxygen is one of the primary factors that degrades aroma chemicals, leading to oxidation and polymerization, which alter the scent and shorten shelf life [1] [4]. A full bottle minimizes oxygen exposure.

Q3: Where can I find the most current safety information? A3: Always consult the latest Material Safety Data Sheet (MSDS/SDS) from your supplier for the most up-to-date safety, handling, and disposal information [1].

References

controlling hexyl crotonate odor intensity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hexyl Crotonate Odor

What does this compound smell like? this compound is characterized by a fruity odor, primarily described as a mix of freshly cut pear, juicy pineapple, and a subtle hint of candied walnut or green, woody notes [1] [2] [3]. It provides a natural, mouth-watering quality without being overly sugary.

What is the typical odor intensity and longevity? The odor has a moderate projection and is perceptible on a smelling strip for approximately 4 to 6 hours [1]. One perfumer noted that a 10% dilution was barely detectable after about 2 hours, suggesting its longevity is concentration-dependent [3]. It acts as a top to middle note, providing an initial fruity burst that transitions into the heart of a composition [1].

In which applications is this compound most effective? It performs well in fine perfumes, soaps, shampoos, detergents, and scented candles due to its good stability [1]. It is less effective in heavy oriental bases with resins and amber, or in very high-pH cleaning products where the ester bond can break down [1].

Troubleshooting & Odor Control Strategies

Here are specific methodologies to diagnose and control the odor intensity of this compound in your formulations.

1. Problem: Odor is Too Strong or Overpowering

  • Recommended Solution: Systematic Dilution
    • Action: Do not smell the material neat. Prepare a dilution series [1].
    • Protocol:
      • Create a stock solution at 10% in a suitable solvent (e.g., ethanol or dipropylene glycol).
      • From this stock, prepare a series of lower concentrations (e.g., 1%, 0.1%, 0.01%).
      • Evaluate each dilution on smelling blotters to find the optimal intensity for your application.
    • Rationale: Professionals strongly recommend always working with diluted solutions (10% or weaker) [1]. One perfumer specifically mentioned using it at a 10% dilution for evaluation [3].

2. Problem: Odor Fades Too Quickly

  • Recommended Solution: Optimize Dosage and Blending
    • Action: Increase the concentration within the recommended range and blend with complementary materials.
    • Protocol:
      • In your formula, gradually increase the dosage from a trace level up to 1-2%, assessing longevity at each step [1].
      • Blend it with materials that have similar scent profiles or better longevity, such as hexyl acetate, cis-3-hexenol, fruity musks, or damascones [1] [3].
    • Rationale: While it is not a base note, its longevity can be enhanced by using a slightly higher dosage in the heart of the formula and through synergistic blending [1].

3. Problem: Undesirable Fermented or Boozy Off-Notes

  • Recommended Solution: Use as a Trace Accent
    • Action: Utilize this compound at very low levels to add complexity without dominant off-notes.
    • Protocol:
      • Incorporate this compound at trace levels (below 0.1%) in your fragrance concentrate.
      • Evaluate its interaction with the overall accord, as it can contribute desirable "whisky, rum, or deep dark berries" notes in minute quantities [3].
    • Rationale: At high concentrations, the fermented, boozy character can become prominent. Using it as a trace element allows you to harness this complex facet without it dominating the composition [3].

Experimental Data & Workflow

For easy reference, here is a summary of key physical and odorant data for this compound.

Property Value / Description Source
CAS Number 19089-92-0 [4]
Molecular Formula C10H18O2 [4]
Molecular Weight 170.25 g/mol [4]
Flash Point 193 °F (89.4 °C) / 182°F (83.3°C for cyclohexyl) [4] [2]
Density 0.885 g/mL at 25 °C [4]
Odor Type Fruity [1] [2]
Odor Description Pear, pineapple, candied walnut; green, woody, boozy [1] [3]
IFRA Usage Level Up to 2% in the fragrance concentrate [2]

The following diagram illustrates the logical workflow for troubleshooting odor intensity, integrating the strategies discussed above.

G Start Start: Odor Intensity Issue P1 Odor Too Strong? Start->P1 P2 Odor Fades Too Fast? P1->P2 No S1 Prepare Dilution Series (Start at 10% or lower) P1->S1 Yes P3 Boozy/Off-Notes? P2->P3 No S2 Increase Dosage & Blend with fruity musks or hexyl acetate P2->S2 Yes S3 Use as Trace Accent (< 0.1% in concentrate) P3->S3 Yes End Re-evaluate Formula P3->End No S1->End S2->End S3->End

Safety & Handling Information

Proper handling is crucial for both safety and accurate odor assessment.

  • Always Dilute for Assessment: Never smell this compound in its neat form. Always use a diluted solution (10% or weaker) on a smelling blotter [1].
  • Use Personal Protective Equipment (PPE): Wear disposable gloves and safety glasses to prevent skin and eye contact [1].
  • Work in a Ventilated Area: Avoid direct inhalation and ensure your workspace is well-ventilated [1].
  • Consult the SDS: Always read the latest Safety Data Sheet (SDS) from your supplier for the most current hazard and safety information [1] [4].

References

reducing hexyl crotonate irritant properties

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile and Handling Guidelines

Based on the search results, here is a summary of the safety information and recommended handling precautions for hexyl crotonate.

Aspect Details
Chemical Appearance Colorless to pale yellow, clear, mobile liquid [1] [2].
Reported Irritant Properties Can trigger irritation or allergies in sensitive individuals; sustained or high-level exposure can be detrimental [1].
Primary Safety Precautions Dilute before smelling (use ≤10% solution); avoid direct inhalation; protect skin and eyes with gloves and safety glasses [1].
Recommended Storage 2-3 years in a cool, dark place in a tightly sealed, full container [1].

Suggested Experimental Approaches

Since direct protocols are unavailable, the following approaches are proposed based on general principles for managing chemical irritants.

Strategy Potential Experimental Methodologies
Formulation & Encapsulation Incorporate this compound into delivery systems (liposomes, cyclodextrins, polymeric nanoparticles) and assess irritation reduction using skin models (e.g., EpiDerm) compared to the pure compound.
Chemical Modification (Pro-drug Approach) Synthesize derivative molecules (e.g., attaching a cleavable group to the ester bond) that convert back to this compound under specific physiological conditions. Test irritation and conversion rates.
Use of Protective Barriers Evaluate the efficacy of skin barrier creams or films applied prior to exposure in a controlled lab setting using in vitro skin models or standardized ex vivo tests.

Workflow for Investigating Irritant Reduction

The diagram below outlines a logical workflow for designing your experiments.

G Start Start: Investigate This compound Irritation Literature Review Safety Data and Known Properties Start->Literature Obj1 Define Primary Objective: Reduction Strategy Literature->Obj1 Strat1 Strategy 1: Formulation & Encapsulation Obj1->Strat1 Strat2 Strategy 2: Chemical Modification (Pro-drug Approach) Obj1->Strat2 Strat3 Strategy 3: Use of Protective Barriers Obj1->Strat3 Test In Vitro / Ex Vivo Irritation Testing Strat1->Test Strat2->Test Strat3->Test Analyze Analyze Efficacy and Feasibility Test->Analyze Result Result: Viable Mitigation Protocol Analyze->Result

References

stabilizing hexyl crotonate in aqueous systems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Hydrolysis Guide

The core instability of hexyl crotonate in water stems from its structure as an ester. The following data summarizes its key properties and stability characteristics.

Property Value / Description Source / Context
Chemical Name Hexyl (E)-2-butenoate; this compound [1] [2] [3]
Molecular Formula C₁₀H₁₈O₂ [4] [1] [2]
Water Solubility 52.1 mg/L at 25 °C (estimated) [5]
Hydrolysis Half-Life (Predicted) ~29.3 years at pH 7; ~2.93 years at pH 8 [5]
Primary Stability Risk Hydrolysis (Base-catalyzed ester degradation) in aqueous systems. [6] [5]

The following diagram illustrates the hydrolysis reaction pathway and the key factors that accelerate this process.

G A This compound (Ester) B Hydrolysis Reaction A->B C Degradation Products: Crotonic Acid + Hexanol B->C Factor1 High pH (Alkaline Conditions) Factor1->B Accelerates Factor2 Elevated Temperature Factor2->B Accelerates Factor3 Long Storage Time Factor3->B Leads To

Troubleshooting & Stabilization Strategies

Here are answers to common questions and practical steps to mitigate hydrolysis in your experiments.

FAQ 1: Why does my aqueous solution containing this compound become cloudy and develop an off-odor over time? This indicates that hydrolysis is occurring. The cloudiness results from the formation of insoluble crotonic acid, while the off-odor is likely due to the release of hexanol, which has a boozy, fermented scent [7] [8] [6].

FAQ 2: What is the most critical parameter to control for stabilizing this compound? pH is the most critical factor. You must maintain a neutral or slightly acidic pH environment. The hydrolysis reaction is specifically base-catalyzed, meaning it is drastically accelerated in alkaline conditions [6] [5].

Experimental Protocol: Formulating a Stable Aqueous System For researchers developing a formulation or reagent, follow this workflow to maximize stability.

G Step1 1. Adjust Aqueous Phase pH Step2 2. Use a Solubilizer Step1->Step2 Note1 Target: pH 5.0 - 7.0 Use standard buffers. Step1->Note1 Step3 3. Prepare & Mix Step2->Step3 Note2 e.g., Ethanol, Dipropylene Glycol (DPG) (Ensure compatibility) Step2->Note2 Step4 4. Verify Final pH Step3->Step4 Step5 5. Specify Storage Conditions Step4->Step5 Note3 Store in a cool place (<25°C). Use amber glass to protect from light. Step5->Note3

  • Adjust and Buffer the Aqueous Phase: Before adding this compound, adjust your aqueous buffer to a target pH of 5.0 to 7.0 and verify it with a pH meter. Using a buffer, rather than a one-time adjustment, will help maintain this pH during storage.
  • Use a Co-solvent or Solubilizer: Since this compound has very low water solubility, first dissolve it in a water-miscible solvent like ethanol or dipropylene glycol (DPG) to create a concentrated stock solution [6] [1]. This promotes the formation of a stable solution or microemulsion when mixed with the aqueous phase, preventing the formation of large, unstable droplets.
  • Mix Gently: Add the this compound stock solution to the pre-adjusted aqueous phase with gentle stirring to avoid introducing excess air.
  • Verify Final pH: After combining all components, measure the pH of the final mixture to ensure it remains within the target range.
  • Specify Proper Storage Conditions: Store the final preparation in a cool place (refrigeration is ideal if the formulation allows) and in amber glass containers to protect it from both heat and light, which can also degrade the compound [6].

FAQ 3: Can I use this compound in a high-pH cleaning product formulation? It is not ideal. The high pH environment typical of many cleaning products will rapidly hydrolyze and deactivate this compound [6].

References

Hexyl Crotonate Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic properties of your target compound is the first step in designing a purification strategy. The table below summarizes the available data for hexyl crotonate.

Property Value / Description Source
Chemical Name This compound [1]
CAS Number 19089-92-0 [2]
Molecular Formula C10H18O2 [1] [2]
Molecular Weight 170.25 g/mol [2]
Chemical Structure Fatty acid ester; (2E)-but-2-enoic acid hexyl ester [2]
Odor Profile Sweet, green, caramel, walnut, oily; described as "fermented, deep fruity" with guava, rum, and berry notes. [3] [2]
Stability & Handling Considered a top note with moderate persistence; very strong odor impact, use at low concentrations (e.g., 0.01%-10%). [3]

Potential Purification Methods

For a solid compound, recrystallization is a standard purification technique. For liquids like this compound, distillation and chromatographic methods are more appropriate. Here is a general workflow for selecting and planning a purification process, based on standard laboratory practices.

G Start Start P1 Assess Sample Purity Start->P1 P2 Select Purification Method P1->P2 M1 Distillation P2->M1 Liquid Mixture M2 Chromatography P2->M2 Complex Mixture P3 Perform Purification P4 Analyze & Characterize P3->P4 A1 HPLC Analysis P4->A1 A2 GC-MS Analysis P4->A2 M1->P3 M2->P3

Given its physical state (liquid) and molecular structure, the following methods are technically suitable for purifying this compound, despite a lack of direct documented protocols.

  • Distillation: This is a primary method for purifying liquid organic compounds. Techniques like fractional distillation or short-path distillation can effectively separate this compound from impurities based on differences in boiling points.
  • Chromatography: Column chromatography, particularly Reversed-Phase HPLC, is highly effective. The phenyl-hexyl column chemistry mentioned in the search results is known for providing unique selectivity for aromatic and heterocyclic compounds, which could be beneficial [4] [5]. The predicted LC-MS/MS spectra available can aid in method development and peak identification [2].

Troubleshooting & FAQs

Q1: My purified this compound has an unexpectedly weak or off-profile odor. What could be wrong?

  • Cause 1: The compound may be volatile and evaporate quickly. It is described as a top note with a longevity of a few hours on a smelling strip [3].
  • Cause 2: In-process degradation due to excessive heat or exposure to acidic/basic conditions during purification.
  • Solution: Optimize purification parameters like temperature during distillation. Analyze the final product using GC-MS to check for purity and the presence of degradation products.

Q2: How can I analytically verify the purity of my this compound sample?

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is ideal for volatile compounds. A predicted GC-MS spectrum is available for comparison [2].
  • HPLC (High-Performance Liquid Chromatography): Use a reversed-phase system (e.g., a C18 or phenyl-hexyl column) with a UV/Vis or PDA detector. The predicted LC-MS/MS data can guide method development [6] [2].

Important Notes & Next Steps

  • No Direct Protocols: The major limitation is the absence of a step-by-step purification protocol for this compound in the public domain.
  • Generalized Methods: The methods discussed are standard for organic compounds with similar properties.
  • Start with Analysis: Before purification, use analytical techniques (TLC, GC-MS) to understand the impurity profile of your crude mixture.
  • Consult Specialized Databases: For a definitive protocol, search commercial chemical suppliers (e.g., Sigma-Aldrich, TCI) or specialized scientific literature on fragrance and flavor chemistry.

References

optimizing AAT enzyme activity for hexyl crotonate biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are AATs and which esters can they produce? AATs (alcohol acyltransferases) are enzymes that catalyze the formation of esters by condensing an alcohol with an acyl-CoA. They are highly versatile and can be used to biosynthesize nearly 100 different esters, including key compounds like ethyl acetate, hexyl acetate, isoamyl acetate, butyl butyrate, and ethyl crotonate [1].

  • Q2: What are the major bottlenecks in using AATs for biosynthesis? The two primary challenges are the low catalytic efficiency and low selectivity of many natural AATs. These limitations often make it necessary to use protein engineering approaches to improve the enzyme's performance before practical biotechnological applications can be realized [1].

  • Q3: Which conserved motifs are critical for AAT function? AATs contain two highly conserved motifs that are essential for their activity [1]:

    • HXXXD motif: The histidine (H) residue is directly involved in catalysis, while the aspartic acid (D) helps maintain the structural integrity of the catalytic channel. Mutating these residues leads to a complete loss of enzyme activity.
    • DFGWG motif: Located near the C-terminus, this motif is crucial for maintaining the overall structural integrity of the enzyme, even though it is not directly part of the active site.

Troubleshooting Guide

The table below outlines common experimental problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low / No Activity Sub-optimal reaction conditions (pH, temperature); low enzyme solubility; incorrect substrate ratio; non-saturating substrate levels [1] [2] Optimize buffer, pH, and temperature; use kinetic modeling for activity calculation; ensure substrates are at saturating concentrations (>100 x Km) [2].
Low Product Yield Depletion of substrates during reaction; product inhibition; low catalytic efficiency of the enzyme [2] Use fed-batch substrate addition; engineer enzyme for higher efficiency (see FAQ Q2); model complete progress curve to account for substrate depletion [1] [2].
Undesired Product Spectrum (Low Selectivity) Broad native specificity of AAT; large solvent channel in enzyme structure allowing multiple substrates [1] Employ protein engineering (e.g., site-directed mutagenesis) to narrow the solvent channel and improve selectivity [1].
Inconsistent Results Human error in pipetting small enzyme volumes; incomplete mixing; enzyme inactivation due to contaminants or improper storage [3] Add enzyme last; mix reaction thoroughly by flicking and brief centrifugation; ensure DNA/protein samples are free of alcohols, phenols, or other inhibitors [3].

Experimental Protocols

Protocol 1: Measuring and Calculating AAT Enzyme Activity

This protocol is adapted from established methods for measuring ester-synthesis enzyme activity [2].

  • Reaction Setup: In a spectrophotometric cuvette or a well of a microtiter plate, mix the following:
    • 100 µL of your purified AAT enzyme extract.
    • 115 µL of 1 M MES buffer (pH 6.5). Note: The pH should be optimized for your specific AAT.
    • 25 µL of the alcohol substrate (e.g., 800 mM Hexanol for hexyl crotonate).
    • 10 µL of 10 mM NADH.
    • Initiate the reaction by adding the acyl-CoA substrate (e.g., Crotonyl-CoA). The final reaction volume is 250 µL.
  • Continuous Monitoring: Immediately place the reaction mix in a spectrophotometer and continuously record the decrease in absorbance at 360 nm (which corresponds to the oxidation of NADH) until the signal stabilizes at a base level.
  • Data Analysis - Kinetic Modeling Approach: Instead of only using the initial linear slope, fit the entire progress curve (including the non-linear phase) to a kinetic model (e.g., Michaelis-Menten integrated rate law). This provides a more accurate and reliable estimate of the maximum enzyme activity (Vmax), even if substrate saturation is not maintained throughout the reaction [2].
Protocol 2: A Rational Protein Engineering Workflow for AATs

This workflow outlines steps to engineer AATs for improved properties like selectivity and efficiency [1].

  • Identify Target Residues: Use available 3D structures of AATs (e.g., from the PDB database) to identify residues that line the solvent channel and substrate-binding pocket. Residues that differ between AATs with broad and narrow specificity are key targets [1].
  • Design Mutations: Use site-directed mutagenesis to create specific mutations. For example, to increase selectivity for bulkier substrates, you might introduce larger amino acids to narrow the solvent channel [1].
  • Screen/Select Variants: Express the mutant enzymes and screen them for the desired improvement in activity or selectivity towards your target substrates (e.g., hexanol and crotonyl-CoA for this compound).
  • Characterize Lead Candidates: Perform detailed kinetic assays (following Protocol 1) on the most promising variants to determine their new catalytic parameters (Km, kcat).

Key Concepts & Mechanisms

The following diagram illustrates the catalytic mechanism of AATs, showing how the enzyme's structure facilitates ester formation.

AAT_Mechanism A Acyl-CoA Substrate (e.g., Crotonyl-CoA) C AAT Enzyme (Solvent Channel) A->C Binds B Alcohol Substrate (e.g., Hexanol) B->C Binds D Catalytic Motif HXXXD C->D Condensation at E Ester Product (this compound) D->E Forms F CoA by-product D->F Releases

The catalytic mechanism relies on a solvent channel and the HXXXD motif [1]. The solvent channel is a tunnel that spans the enzyme, allowing both substrates to reach the catalytic core. The conserved HXXXD motif is located at the center of this channel, where the histidine residue plays a direct role in catalyzing the transfer of the acyl group from the acyl-CoA to the alcohol, forming the ester bond and releasing CoA [1].

References

hexyl crotonate degradation products analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer Key Information Source
What does hexyl crotonate smell like? Described as having a deep, fermented, and fruity odor with notes of guava, rum, and dark berries. It also has a green note and a caramel-like, sweet aspect. [1]
Is this compound a top, middle, or base note? It is primarily a top note, but its scent can persist for a couple of hours. An experiment showed the scent was still detectable just under 2 hours after application at a 10% dilution. [1]
How strong is this compound? It is considered a high-impact material. Perfumers recommend using it in very small, "trace" amounts in compositions. [1]
What is a good analytical method for unstable compounds? GC-MS (Gas Chromatography-Mass Spectrometry) is an excellent technique. It can separate and identify isomers (like trans and cis forms that result from degradation) in a single run. [2]

Experimental Protocol: Forced Degradation Study

For a systematic investigation into this compound's stability, you can adapt a forced degradation study protocol, commonly used for related compounds like caffeic and ferulic acid [2].

  • Sample Preparation: Dissolve pure this compound in different solvents (e.g., methanol, tetrahydrofuran, water) to create stock solutions.
  • Apply Stress Conditions:
    • Oxidative Stress: Expose solutions to oxidizing agents.
    • Photolytic Stress: Expose solutions to UV radiation and strong daylight.
    • Thermal Stress: Heat solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).
  • Control Samples: Keep identical samples in the dark at low temperatures as a baseline for comparison.
  • Sample Analysis:
    • Derivatization: Extract and dry the samples. Derivatize them using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to make them volatile for GC-MS analysis [3].
    • GC-MS Analysis: Use a GC system equipped with an MS detector. A typical method involves holding the oven at 40°C for 5 minutes, then increasing the temperature at a defined rate to separate the compounds. Compare the mass spectra and retention times of any degradation products against authentic standards [2] [3].

Analytical Methodology: GC-MS Analysis

The following workflow outlines the key steps for analyzing this compound and its degradation products using GC-MS, based on methods used for similar compounds [2] [3].

Start Sample Preparation (Pure this compound Solution) Stress Apply Stress Conditions (Thermal, Photolytic, Oxidative) Start->Stress Extract Extract & Derivatize (e.g., with BSTFA) Stress->Extract GC_MS GC-MS Analysis Extract->GC_MS Data Data Interpretation (Identify Peaks & Degradation Products) GC_MS->Data Report Report Findings Data->Report

Troubleshooting Guide

Here are some common problems and suggested solutions you might encounter during your analysis.

Problem Possible Cause Solution
No degradation products detected. The stress conditions applied were not severe enough to cause significant degradation. Increase exposure time, temperature, or oxidizer concentration in a step-wise manner.
Complex chromatogram with many unknown peaks. Over-degradation, leading to too many secondary products, or a dirty sample matrix. Reduce the severity of stress conditions and ensure samples are properly cleaned and extracted.
Inconsistent results between replicates. Inconsistent control of stress conditions (e.g., temperature, light intensity). Standardize and calibrate equipment; ensure consistent sample volume and container type.
Isomers of this compound are not separating. The GC method or column is not optimal for separating geometric isomers. Optimize the GC temperature ramp program. Consider using a column with a different stationary phase.

Key Considerations for Your Research

To fill the specific knowledge gap on this compound's degradation pathway, consider these approaches:

  • Leverage Existing Knowledge: The degradation of similar crotonate esters and phenolic compounds often involves pathways like isomerization, ring breaking, and oxidation [4] [3]. You can hypothesize that this compound may undergo similar reactions.
  • Use Advanced Techniques: As demonstrated in pharmaceutical degradation studies, techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are powerful for identifying and quantifying degradation intermediates [4].
  • Handle with Care: Be aware that powerful odorants like this compound can contaminate a lab space. Dilute solutions in a well-ventilated area or under a fume hood, and use dedicated glassware [1].

References

hexyl crotonate vs ethyl crotonate odor profile

Author: Smolecule Technical Support Team. Date: February 2026

Odor Profile & Chemical Properties Comparison

The following table summarizes the key characteristics of Hexyl Crotonate and Ethyl Crotonate, highlighting their differences and potential applications.

Feature This compound Ethyl Crotonate
CAS Number 19089-92-0 [1] [2] [3] 10544-63-5 [4] [5] [6]
Molecular Formula C10H18O2 [1] [2] C6H10O2 [4]
Molecular Weight 170.25 g/mol [1] [2] 114.14 g/mol [4]
Odor Type Fruity [1] [7] [2] Fermented, Fruity [4]
Odor Description Sweet, caramel, green, walnut, oily, radish [2]; fresh pear, pineapple, candied walnut [7] Pungent, fruity, acidic, estery; sharp, rum-like, cognac-like with pineapple, fruity, and meaty nuances [4]
Flavor Description Information not prominent in search results Rum, cognac, pungent with caramellic and fruity nuances [4]
Boiling Point 214-215 °C @ 760.00 mm Hg [1] 136-137 °C @ 760.00 mm Hg [4]
Flash Point ~88.9 °C (TCC) [1] [7] ~2.2 °C (TCC) [4]
Vapor Pressure 0.146 mmHg @ 25°C (est.) [1] 6.866 mmHg @ 25°C (est.) [4]
logP 3.97 (est.) [1] 1.81 (est.) [4]
Performance & Use Top to Middle note with a duration of 4-6 hours [7]. Used for pear, pineapple, and tropical accords [7]. Likely a top note due to higher volatility and lower boiling point. Used for rum, cognac, and fermented fruit effects [4].

Experimental Data & Handling Protocols

For researchers, understanding the experimental basis of odor profiles and correct handling is critical.

  • Odor Profiling Methodology: The standard method for determining the odor descriptions cited involves evaluating the material at a 10.00% dilution in dipropylene glycol [4] [1] [2]. This controlled dilution is essential for an accurate and safe assessment, as smelling the neat compound can be overwhelming or hazardous.
  • Performance Assessment: The relative longevity of aroma materials is typically assessed on perfumer's blotters. For instance, a test of this compound at a 10% dilution showed it was detectable for just under 2 hours [8], while another source notes its presence for 4-6 hours, placing it between a top and middle note [7]. Ethyl Crotonate's higher vapor pressure suggests a more fleeting, top-note character.
  • NMR for Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the identity and purity of these compounds. [5] provides a full suite of NMR data (1H, 13C, COSY, HETCOR, HMQC, HMBC) for Ethyl Crotonate, which can serve as a reference standard for quality control. The general workflow for such analysis is outlined below.

Start Sample Preparation (Ethyl Crotonate in CDCl3) NMR_Experiment NMR Analysis (1D 1H, 13C, 2D COSY, etc.) Start->NMR_Experiment Data_Processing Data Processing & Peak Assignment NMR_Experiment->Data_Processing Structural_Verification Structural Verification & Purity Assessment Data_Processing->Structural_Verification

Formulation Guidance for Professionals

  • This compound is valued for creating realistic, non-candy-like fruity notes. It works well in modern pear accords and can bridge into gourmand territory when paired with notes like vanilla [7]. It is stable in fine fragrances and home care products but may not be ideal for high-pH formulations where esters can hydrolyze [7].
  • Ethyl Crotonate is suited for creating fermented, boozy, and tropical fruit nuances, reminiscent of rum, cognac, or pineapple [4]. Its high volatility makes it a candidate for top-note compositions.
  • Safety and Handling: Both compounds require standard safety precautions. Ethyl Crotonate is highly flammable (Flash Point: 2.22°C) and a skin irritant [4]. Always work in a well-ventilated space, wear appropriate PPE (gloves, safety glasses), and consult the latest Material Safety Data Sheets (MSDS) for specific handling and disposal protocols [4] [7].

Key Differentiation Summary

For your formulation work, the primary distinction lies in the character and performance of the two materials:

  • Choose this compound for a longer-lasting, fresh, sweet-fruity character (pear, pineapple, walnut) that extends into the heart of a fragrance.
  • Choose Ethyl Crotonate for a volatile, sharp, fermented character (rum, cognac, pungent fruit) that will prominently impact the top notes but fade quickly.

References

hexyl crotonate retention release in pectin gels

Author: Smolecule Technical Support Team. Date: February 2026

Pectin Gels for Controlled Release

Pectin-based hydrogels are promising for controlled drug release due to their biocompatibility, biodegradability, and ability to form three-dimensional polymer networks that can encapsulate active substances [1] [2]. The release of a substance from a pectin hydrogel is influenced by a complex interplay of the gel's properties and environmental conditions.

The table below summarizes the key factors affecting drug release from pectin hydrogels, which are crucial for understanding how a specific molecule like hexyl crotonate might behave.

Factor Description & Impact on Release
Pectin Type & Degree of Esterification (DE) Pectin is classified as High Methoxyl (HM, DE >50%) or Low Methoxyl (LM, DE <50%). LM pectins gel via ionic crosslinking with divalent cations (e.g., Ca²⁺), which is critical for creating a controlled release matrix [1] [3].
Crosslinking Method Gels can be formed by physical (ionic, hydrogen bonding) or chemical crosslinking. The method determines the gel's strength, stability, and degradation profile, thereby controlling release [1] [4].
Gel Network Structure & Swelling The porosity and density of the polymer network dictate how easily water penetrates the gel and the drug diffuses out. This is often measured by the hydrogel's swelling ratio [5].
Environmental Conditions pH and the presence of enzymes (like pectinases in the colon) can degrade the pectin matrix, enabling targeted release in specific regions of the gastrointestinal tract [1] [2].
Drug-Specific Characteristics A drug's molecular size, solubility (hydrophilicity/hydrophobicity), and charge impact its diffusion rate through the hydrogel network [1].

Experimental Protocols for Release Studies

Researchers use standardized methodologies to evaluate the release profiles of encapsulated substances from pectin hydrogels. The general workflow for such a study is outlined in the diagram below.

G A Hydrogel Formulation B Pectin Solution Prep A->B C Crosslinking B->C D Gel Characterization C->D H Drug Loading C->H Creates E Rheology (G'/Gʺ) D->E F Swelling Tests D->F G In Vitro Release Study G->H I Immersion in Release Medium H->I J Sampling & Analysis (HPLC/UV-Vis) I->J K Data Analysis & Modeling J->K L Release Profile K->L M Kinetic Model Fitting K->M

Based on the literature, here are the detailed methodologies for key experiments:

  • Hydrogel Preparation and Characterization: Pectin hydrogels are typically prepared via ionic gelation. A pectin solution is extruded dropwise into a calcium chloride (CaCl₂) solution to form stable gel beads [1] [6]. The viscoelastic properties (storage modulus G' and loss modulus G") of the resulting gels are measured using a rheometer to assess mechanical strength [5]. Swelling studies involve weighing the dry gel (Wd), immersing it in a buffer solution, and periodically weighing the swollen gel (Ws) until equilibrium. The swelling ratio is calculated as (Ws - Wd)/Wd [5].
  • In-Vitro Release Testing: This is the core method for evaluating retention and release. The drug-loaded hydrogel is placed in a release medium (e.g., simulated gastric or intestinal fluid) under constant agitation and temperature (e.g., 37°C) [6]. Samples of the release medium are taken at predetermined time points and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to quantify the amount of drug released [1]. The cumulative release percentage is plotted against time to generate a release profile.
  • Release Kinetics Modeling: The obtained release data is fitted to mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the predominant drug release mechanism (e.g., diffusion, swelling, erosion) [1].

Research Recommendations for this compound

To investigate this compound specifically, you would need to adapt the general protocols above, paying close attention to its properties.

  • Focus on Hydrophobicity: Since this compound is a hydrophobic compound, standard aqueous encapsulation may be challenging. The literature suggests using Pickering emulsions stabilized by modified pectin (e.g., dopamine-modified pectin) to efficiently encapsulate and deliver water-insoluble compounds [1]. Incorporating this compound into an oil phase before forming the pectin hydrogel could be a viable strategy.
  • Analytical Method Development: You would need to develop and validate a specific HPLC or GC (Gas Chromatography) method suitable for accurately detecting and quantifying this compound in the release medium.

References

hexyl crotonate olfactory receptor interaction studies

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Olfactory Receptor Studies

The core challenge in studying human olfactory receptors (ORs) is achieving their functional expression in heterologous cells, as they are often retained inside the cell and fail to reach the surface membrane [1] [2]. The following table summarizes key methods used to deorphanize ORs (find their ligands).

Method Key Principle Typical Readout Key Advantages Key Limitations
Heterologous Cell Systems (e.g., HEK293) [2] [3] ORs expressed in model cells with necessary chaperones (RTP1S) and a luciferase reporter for cAMP. Luminescence upon receptor activation. High-throughput; amenable to screening many OR-odorant pairs [3]. Poor surface expression for many ORs without optimization; may lack native cellular environment [1] [2].
"Empty Neuron" in *Drosophila* [4] Candidate insect OR expressed in a mutant fly olfactory neuron that lacks its native receptor. Electrophysiological recording (action potentials) from the neuron. Provides a neuronal context; can correlate activation to behavior [4]. Primarily for insect ORs; lower throughput.
Xenopus Oocyte System [4] [5] OR RNA injected into frog oocytes; response measured after odorant application. Two-electrode voltage clamp (electrical current). Robust functional expression; suitable for detailed electrophysiology [4]. Lower throughput; not all ORs express well.

Recent advancements focus on enhancing OR surface expression. A 2025 study achieved a 100-fold improvement in sensitivity by genetically modifying the C-terminal domains of ORs, allowing for the deorphanization of several receptors that were previously uncharacterized [6].

Olfactory Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated when an odorant like hexyl crotonate binds to its olfactory receptor in a sensory neuron. This pathway underlies the measurement principles in many experiments.

G Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) Odorant->OR Binds Gprotein Heterotrimeric G-protein (Gαolf/Gβ/Gγ) OR->Gprotein Activates AC Adenylyl Cyclase III (ACIII) Gprotein->AC Gαolf Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Depolarization Neuron Depolarization CNG->Depolarization Cation Influx (Ca²⁺, Na⁺) Signal Signal to Brain Depolarization->Signal Action Potential

High-Throughput Screening Workflow

For a comprehensive guide, here is a generalized workflow for a high-throughput luciferase assay to identify OR ligands, adaptable for this compound screening.

G Plate Plate Cells in 96-well Plate Transfect Transfect with: - OR Gene - Chaperones (RTP1S) - Luciferase Reporter Plate->Transfect Stimulate Stimulate with Odorant Solutions Transfect->Stimulate Lyse Lyse Cells and Add Luciferase Substrate Stimulate->Lyse Read Read Luminescence Lyse->Read Analyze Analyze Data (Dose-Response, AUC) Read->Analyze

A Practical Path Forward for Your Research

Since a direct study on this compound is not available, here is a potential research strategy based on current best practices:

  • Start with a High-Throughput Screen: Utilize an optimized heterologous system, like HEK293 cells co-expressing RTP1S chaperones and a cAMP-responsive luciferase reporter [2] [3]. This allows you to screen this compound against a large array of human ORs simultaneously.
  • Employ a Recent Sensitization Method: To dramatically increase your chances of success, consider adopting the recent strategy of modifying the C-terminal domains of ORs to boost their surface expression and functional sensitivity, as demonstrated in the 2025 study [6].
  • Validate Hits with Dose-Response Curves: For any OR that shows activation in the primary screen, perform a full dose-response experiment to calculate its half-maximal effective concentration (EC₅₀), a key quantitative measure of potency [3] [6].
  • Consider In Silico Screening: As a complementary approach, you can use virtual ligand screening. This involves docking this compound into homology models of ORs to predict potential interactions before moving to lab experiments, which can help prioritize ORs for testing [5].

References

hexyl crotonate chiral derivatives biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Protein Crotonylation in Stem Cell Differentiation

A 2023 study discovered that crotonylation of the glycolytic enzyme GAPDH is a key regulatory mechanism in human embryonic stem cell (hESC) differentiation [1].

The experimental data and findings from this study are summarized in the table below.

Aspect Experimental Findings on GAPDH Crotonylation
Biological Role Regulates endodermal lineage differentiation and metabolic switch in hESCs [1].
Effect on Enzyme Activity Decreases GAPDH enzymatic activity [1].
Downstream Metabolic Consequence Leads to reduced glycolysis [1].
Experimental Model GFP-tagged LTR7 primed H9 hESC line and extended pluripotent stem cell (hEPS) lines [1].
Key Experimental Methods Introduction of sodium crotonate into culture medium; RNA-seq; targeted metabolomic analysis; Seahorse metabolic measurement; LC-MS/MS proteomics; in vitro crotonylation and enzymatic activity assays; knock-down experiments with shRNA [1].
Key Experimental Workflow The diagram below outlines the experimental workflow and logical relationship of the findings.

Start Induced Crotonylation (Sodium Crotonate) A Increased Protein Crotonylation in hESCs Start->A B Identification of Target Proteins (LC-MS/MS) A->B C GAPDH Crotonylation B->C D Decreased GAPDH Enzymatic Activity C->D E Reduced Glycolysis D->E F hESC Differentiation into Endodermal Lineage E->F

References

QSPR Models for Odorant Retention: Key Insights

Author: Smolecule Technical Support Team. Date: February 2026

The core principles and recent methodologies in the field can be summarized from the search results:

  • General QSPR Methodology: Quantitative Structure-Property Relationship (QSPR) modeling uses statistical and machine learning methods to find mathematical relationships between a molecule's structure and its properties, such as retention behavior. Reliable models can reduce the need for extensive experimental screening. [1]
  • Specific Application to Odorants: A 2019 study by Belhassan et al. applied QSPR to study the retention/release property of odorant molecules in water, dairy, and pectin gels. This demonstrates that the property you are interested in is actively being modeled with QSPR approaches. However, the study did not specifically mention hexyl crotonate. [2]
  • Advanced Modeling Software: Modern, flexible toolkits like QSPRpred are available for building robust QSPR models. This open-source Python package supports the entire workflow, from data preparation and featurization to model creation and deployment, ensuring reproducibility. [1]
  • Model Development with CORAL: A 2024 study on pepper volatiles used CORAL software and its Monte Carlo algorithm to build a highly predictive QSPR model for gas chromatography retention indices (RIs). The study emphasized that using a hybrid optimal descriptor (combining SMILES notation and molecular graphs) and advanced statistical criteria (IIC and CII) improved the model's predictive potential. [3]

Workflow for Building a QSPR Model

Based on the methodologies in the search results, the following diagram outlines a general workflow you could adapt to build a model for this compound. This integrates steps from both the CORAL and QSPRpred approaches. [3] [1]

G Start Start: Define Modeling Goal (e.g., Predict Odorant Retention) Data Data Collection & Curation (Experimental Retention Data for a Compound Set) Start->Data Split Data Splitting into Training, Calibration, and Validation Sets Data->Split Rep Molecular Representation (Calculate Descriptors: SMILES, Graph-based, Hybrid) Split->Rep Model Model Building & Validation (Apply Algorithm: ML, Monte Carlo, etc.) Rep->Model Eval Model Evaluation & Interpretation (Check R², RMSE; Identify Prominent Features) Model->Eval Pred Deploy & Predict (Predict Property for New Compounds e.g., this compound) Eval->Pred

Comparison of QSPR Approaches and Tools

No single source provided a direct comparison of different models for this compound. However, the table below synthesizes information from the search results to compare general QSPR approaches and tools relevant to your task. [3] [4] [1]

Aspect Traditional QSPR (e.g., with Dragon) CORAL Software Approach QSPRpred Toolkit
Core Methodology Multivariable linear regression with descriptor selection (e.g., Replacement Method). [4] Monte Carlo optimization to generate one-variable models using a hybrid optimal descriptor. [3] Modular Python API supporting a wide range of ML algorithms and featurizers. [1]
Molecular Representation Pre-calculated descriptors (e.g., topological, 3D) from software like Dragon. [4] SMILES notation and/or Hydrogen-Filled Graph (HFG), combined into a hybrid descriptor. [3] Multiple options: fingerprints, graph-based descriptors, pre-calculated descriptor sets. [1]
Key Advantages Well-established; can handle large descriptor pools; good interpretability. [4] High predictive potential reported; uses IIC and CII for robust validation. [3] High flexibility and reproducibility; models are serialized with preprocessing steps for easy deployment. [1]
Example Application Predicting RI of 1184 fragrance compounds on a Carbowax 20M column. [4] Predicting RI of 273 pepper VOCs using GC×GC/qMS data. [3] General-purpose toolkit for bioactivity and property prediction, suitable for various endpoints. [1]
Statistical Validation External test set, cross-validation, Y-randomization. [4] Multiple random splits into active/passive training, calibration, and validation sets. [3] Built-in cross-validation, applicability domain analysis, and comprehensive benchmarking. [1]

How to Proceed for this compound

Since a direct model comparison is not available, here are steps you can take based on the information found:

  • Gather Experimental Data: The most critical step is to obtain or measure reliable experimental retention data for a set of compounds that includes this compound and structurally related molecules. The 2019 study on odorants can serve as a methodological reference. [2]
  • Apply Different Methods: You can use the tools mentioned, like QSPRpred or CORAL, to build and compare your own models. The workflow diagram and comparison table above provide a starting point for designing your study. [3] [1]
  • Focus on Model Validation: Ensure your models are rigorously validated using the best practices highlighted in the search results, such as proper data splitting, external validation sets, and the use of advanced statistical criteria like the Index of Ideality of Correlation (IIC). [3]

References

comparative metabolic pathways hexyl crotonate derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Information on Crotonate Metabolism

While direct information on hexyl crotonate is unavailable, the research details microbial and cellular crotonate metabolism, which may provide helpful context.

  • In Purple Phototrophic Bacteria: Crotonate is released as a metabolic overflow product to manage redox balance. Key enzymes convert acetyl-CoA to crotonyl-CoA, and a CoA-transferase then produces free crotonate for excretion [1].
  • In Human Embryonic Stem Cells (hESCs): Protein crotonylation is a key regulatory mechanism. Crotonylation of the glycolytic enzyme GAPDH decreases its activity, reducing glycolysis and promoting endodermal differentiation [2].

Experimental Insights from Research

The studies provide detailed methodologies that illustrate how crotonate metabolism is investigated.

Table: Key Experimental Methods from Research

Study System Primary Objective Key Methodologies Used
Purple Phototrophic Bacteria [1] Identify crotonate as a redox-balancing metabolite. Batch photoheterotrophic cultivation; metabolite analysis (GC-MS/MS); metaproteomics to track enzyme expression.
Human Embryic Stem Cells (hESCs) [2] Determine role of protein crotonylation in differentiation. Induced crotonylation with sodium crotonate; RNA-seq; LC-MS/MS for proteomics; enzymatic activity assays; knockdown cells.

Microbial Crotonate Production Pathway

The diagram below summarizes the metabolic pathway through which purple phototrophic bacteria produce and excrete crotonate.

AcetylCoA AcetylCoA CrotonylCoA CrotonylCoA Crotonate Crotonate CrotonylCoA->Crotonate CoA-Transferase Extracellular Environment Extracellular Environment Crotonate->Extracellular Environment Excretion AcetoacetylCoA AcetoacetylCoA AcetoacetylCoA->CrotonylCoA Dehydration & Reduction Carbon Excess\n(e.g., Acetate, Butyrate) Carbon Excess (e.g., Acetate, Butyrate) Acetyl-CoA Pool Acetyl-CoA Pool Carbon Excess\n(e.g., Acetate, Butyrate)->Acetyl-CoA Pool Substrate Uptake Acetyl-CoA Pool->AcetoacetylCoA Enzymatic Condensation Nitrogen Limitation Nitrogen Limitation Halts Biomass Growth Halts Biomass Growth Nitrogen Limitation->Halts Biomass Growth Halts Biomass Growth->CrotonylCoA Redirects Metabolic Flux

Research Context and Limitations

  • Focus on Free Crotonate: The available studies investigate the role of sodium crotonate (a salt) or endogenous crotonyl-CoA in biological systems, not the ester this compound [2] [1].
  • Lack of Comparative Data: No studies were found that directly compare the metabolic pathways, performance, or efficiency of different crotonate derivatives.

References

hexyl crotonate enantiomeric excess analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Enantiomeric Excess (ee)

For researchers, enantiomeric excess (ee) is a key metric of stereochemical purity, defined as the absolute difference in mole fractions between two enantiomers in a mixture [1]. A sample with 70% of one enantiomer and 30% of the other has an ee of 40% [1]. The formula is:

  • % ee = |Fᵣ - Fₛ| × 100% (where Fᵣ and Fₛ are the mole fractions of the R and S enantiomers, respectively) [1].

Standard Techniques for Chiral Analysis & ee Determination

The most common and reliable techniques for separating enantiomers and determining ee involve creating a diastereomeric environment, allowing for physical separation [2]. The table below summarizes the core methods.

Technique Core Principle Key Application Notes
Chiral Chromatography (HPLC/GC) [2] [3] Uses Chiral Stationary Phase (CSP) or chiral additives in the mobile phase to form transient diastereomeric complexes with different stabilities [2]. Considered the gold standard; broad applicability for direct separation and quantification [4] [3].
Chiral Probe Labeling + LC-MS [5] Chiral analytes are chemically derivatized into diastereomers using a chiral probe before reversed-phase LC-MS analysis [5]. Enhances separation efficiency and detection sensitivity; ideal for trace-level analysis in complex biological matrices [5].
Nuclear Magnetic Resonance (NMR) [4] Requires a chiral derivatizing agent to convert enantiomers into distinguishable diastereomers for NMR analysis [4]. Does not require physical separation; effective but needs enantiopure derivatizing agents [4].
Capillary Electrophoresis (CE) [4] Separates enantiomers based on differential migration in a capillary under an electric field, using chiral selectors in the buffer [4]. High separation efficiency; requires specialized expertise [4].

A Workflow for Chiral HPLC Method Development

For chiral HPLC, a systematic screening approach is recommended to develop a robust method efficiently [3]. The workflow below outlines this process.

Start Start Method Development Screen Screen Chiral Stationary Phases (CSPs) and Mobile Phase Types Start->Screen Decision1 Single peak within run time? Screen->Decision1 Decision1->Screen Yes (No selectivity) Optimize Optimize Method (e.g., solvent modifier, pH, temperature, flow rate) Decision1->Optimize No (Peak splitting) Validate Validate Final Method Optimize->Validate

Emerging Electrochemical Method

An emerging nanopore-based technology uses ion-current rectification (ICR) for ee determination [4]. This technique detects changes in current-voltage responses when chiral analytes adsorb onto the wall of a quartz nanopipette in an aprotic solvent [4].

  • Key Advantage: It is a simple, cost-effective, and rapid platform that uses negligible sample volumes and does not require chiral derivatizing agents or columns [4].
  • Current Stage: Demonstrated as a proof-of-concept for specific pharmaceuticals; not yet a mainstream technique [4].

How to Proceed with Hexyl Crotonate Analysis

Since a direct guide for this compound is unavailable, I suggest you proceed with these steps:

  • Start with Chiral HPLC: This is the most established and widely accepted method in the pharmaceutical industry [2] [3]. You can initiate screening using commercially available CSPs like macrocyclic glycopeptide (e.g., CHIROBIOTIC) or polysaccharide-based columns with different mobile phase modes (Reversed Phase, Polar Organic, Normal Phase) [3].
  • Consult Technical Experts: Reach out to the technical support teams of major chromatography suppliers (e.g., Sigma-Aldrich/Supelco, Phenomenex, Daicel) [6] [3]. They often have extensive application databases and can provide specific starting methods.
  • Explore Specialized Literature: Conduct a deeper search in scientific databases using queries like "chiral separation of crotonate esters" or "enantiomeric resolution of this compound" to find any published chromatographic conditions.

References

×

Physical Description

Colourless liquid; Fruity aroma

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Density

0.880-0.905

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 91 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 130 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19089-92-0
16930-96-4

Wikipedia

Hexyl crotonate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butenoic acid, hexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types